3-(Quinolin-3-yl)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-quinolin-3-ylpropan-1-ol |
InChI |
InChI=1S/C12H13NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,3-4,7H2 |
InChI Key |
VGNXCIFPHCFVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCCO |
Origin of Product |
United States |
Foundational & Exploratory
3-(Quinolin-3-yl)propan-1-ol: A Technical Whitepaper on Synthesis, Characterization, and Pharmacological Application
Executive Summary
In contemporary medicinal chemistry, the quinoline scaffold represents a privileged pharmacophore, frequently leveraged for its diverse biological activities ranging from antimalarial to antineoplastic properties. 3-(Quinolin-3-yl)propan-1-ol (CAS: 174523-99-0) is a highly versatile, bifunctional building block. Featuring both a rigid heteroaromatic core and a flexible, functionalizable aliphatic alcohol side chain, it serves as a critical intermediate in the synthesis of integrin antagonists and antihyperglycemic agents [1][2].
This whitepaper provides an in-depth technical guide designed for researchers and drug development professionals. It delineates the physicochemical profiling, chemoselective manufacturing workflows, and downstream pharmacological applications of 3-(Quinolin-3-yl)propan-1-ol, ensuring that all protocols are grounded in self-validating experimental logic.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical parameters of a building block is essential for predicting its behavior in both synthetic environments and biological systems. The lipophilicity (LogP = 2.16) and low Topological Polar Surface Area (TPSA = 33.12 Ų) of 3-(Quinolin-3-yl)propan-1-ol indicate excellent membrane permeability, making it an ideal precursor for central nervous system (CNS) active compounds or orally bioavailable drugs [1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 3-(Quinolin-3-yl)propan-1-ol |
| CAS Registry Number | 174523-99-0 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| SMILES | OCCCc1cc2ccccc2nc1 |
| LogP (Octanol/Water) | 2.16 |
| Topological Polar Surface Area (TPSA) | 33.12 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
| Storage Conditions | Sealed in dry, 2-8°C |
Synthetic Pathways & Manufacturing Workflows
The synthesis of 3-(Quinolin-3-yl)propan-1-ol demands strict chemoselectivity to prevent the over-reduction of the electron-deficient quinoline ring. The optimal route utilizes quinoline-3-carboxaldehyde as the starting material, progressing through a Knoevenagel condensation, alkene hydrogenation, and a highly controlled carboxylic acid reduction.
Experimental Workflow & Causality
Step 1: Knoevenagel Condensation
-
Protocol: Dissolve quinoline-3-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in isopropanol. Add ammonium acetate (1.5 eq) and reflux for 5 hours. Cool to room temperature and filter the resulting precipitate.
-
Causality: Ammonium acetate acts as a mild, volatile catalyst. This avoids harsh inorganic bases that could trigger unwanted aldol condensations or Cannizzaro reactions. The intermediate spontaneously decarboxylates to yield 3-(Quinolin-3-yl)acrylic acid.
Step 2: Catalytic Hydrogenation
-
Protocol: Suspend 3-(Quinolin-3-yl)acrylic acid in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ followed by H₂, and stir under a hydrogen balloon (1 atm) at room temperature for 12 hours. Filter through Celite to remove the catalyst and concentrate in vacuo.
-
Causality: Mild hydrogenation conditions (1 atm H₂, room temperature) selectively reduce the exocyclic
-unsaturated double bond to yield 3-(Quinolin-3-yl)propanoic acid (CAS: 67752-28-7) [2], leaving the aromatic quinoline core completely intact.
Step 3: Chemoselective Reduction & Self-Validating Purification
-
Protocol: Dissolve 3-(Quinolin-3-yl)propanoic acid in anhydrous THF at 0°C under N₂. Dropwise, add Borane-tetrahydrofuran complex (BH₃·THF, 2.5 eq). Stir for 1 hour at 0°C, then warm to room temperature for 4 hours. Quench carefully with methanol.
-
Causality: Why BH₃·THF instead of LiAlH₄? Lithium aluminum hydride is a potent reducing agent that can partially reduce the pyridine ring of the quinoline system under forcing conditions. BH₃·THF is highly chemoselective for carboxylic acids, reducing them via a trialkoxyboroxine intermediate without disrupting the heteroaromatic ring.
-
Self-Validating Purification (Acid-Base Extraction): Concentrate the quenched mixture and partition between ethyl acetate and 1M HCl. The basic quinoline nitrogen protonates, moving the target product into the aqueous layer and leaving neutral/acidic impurities in the organic layer. Separate the aqueous layer, basify to pH 9 using saturated Na₂CO₃, and back-extract with ethyl acetate. This inherent chemical switch guarantees a high-purity product without the need for exhaustive chromatography.
Synthetic workflow for 3-(Quinolin-3-yl)propan-1-ol from quinoline-3-carboxaldehyde.
Pharmacological Relevance & Applications
The 3-substituted quinoline scaffold is a privileged structure in modern pharmacology. 3-(Quinolin-3-yl)propan-1-ol and its immediate precursor, 3-(Quinolin-3-yl)propanoic acid, are heavily utilized in the development of Integrin
Integrin Antagonism
Integrin
Quinoline-propanol derivatives are used to synthesize rigid, non-peptide mimetics of the Arg-Gly-Asp (RGD) tripeptide sequence. By acting as a bioisostere for the RGD motif, these quinoline derivatives competitively bind to the
Pharmacological role of quinoline-derived integrin αvβ3 antagonists in angiogenesis.
Analytical Characterization Protocols
To validate the structural integrity and purity of the synthesized 3-(Quinolin-3-yl)propan-1-ol, the following analytical suite is recommended:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reverse-phase C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV absorbance at 254 nm (optimal for the quinoline chromophore). Purity should be
98% [1].
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Expected Mass: The
peak must be observed at 188.1, confirming the molecular weight of 187.24 g/mol .
-
-
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
-
Aromatic Region (
7.50 - 8.80 ppm): Six protons corresponding to the quinoline core. The H-2 proton of the quinoline ring typically appears as a distinct downfield doublet/singlet near 8.7 ppm due to the adjacent nitrogen. -
Aliphatic Region:
-
~3.70 ppm (triplet, 2H): Terminal methylene adjacent to the hydroxyl group (
). -
~2.90 ppm (triplet, 2H): Benzylic methylene attached to the quinoline ring (
). -
~1.95 ppm (multiplet, 2H): Central methylene group (
).
-
~3.70 ppm (triplet, 2H): Terminal methylene adjacent to the hydroxyl group (
-
Conclusion
3-(Quinolin-3-yl)propan-1-ol is a structurally elegant and highly functional intermediate in pharmaceutical manufacturing. By employing chemoselective reduction strategies—specifically utilizing BH₃·THF and leveraging the basicity of the quinoline core for self-validating purification—researchers can achieve high-yield, high-purity syntheses. Its downstream applications as an RGD-mimetic in integrin
References
- Google Patents. "CN1085980C - m-guanidino, ureido, thiourea or nitrogen heterocyclic aminobenzoic acid derivatives as integrin antagonists". Google Patents Database.
Navigating the Unknown: A Technical Guide to the Safety and Toxicity of 3-(Quinolin-3-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory treatments.[1][2][3] 3-(Quinolin-3-yl)propan-1-ol is a member of this versatile chemical family, and while its specific applications are still under exploration, its structural similarity to other biologically active quinoline derivatives makes it a compound of significant interest in drug discovery and development.[4][5]
This guide provides a comprehensive overview of the known safety data and a toxicological assessment of 3-(Quinolin-3-yl)propan-1-ol. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes information from the SDSs of its core components—quinoline and propan-1-ol—to build a robust presumptive hazard profile. Furthermore, it outlines best practices for safe handling and details the experimental workflows necessary to definitively characterize its toxicological properties.
Chemical and Physical Properties
A foundational aspect of safety assessment is understanding the basic physical and chemical characteristics of a substance. The following data for 3-(Quinolin-3-yl)propan-1-ol has been compiled from available sources.
| Property | Value | Source |
| CAS Number | 174523-99-0 | [6] |
| Molecular Formula | C₁₂H₁₃NO | [6] |
| Molecular Weight | 187.24 g/mol | [6] |
| Purity | ≥98% | [6] |
| Storage | Sealed in dry, 2-8℃ | [6] |
Presumptive Hazard Profile and Toxicological Assessment
Due to the absence of a specific SDS for 3-(Quinolin-3-yl)propan-1-ol, a presumptive hazard profile has been constructed based on the known toxicities of its constituent functional groups: the quinoline ring and the propan-1-ol side chain.
Inferred Hazards from the Quinoline Moiety
The parent quinoline molecule is classified as a hazardous substance with several documented toxicological concerns.[7] It is harmful if swallowed or in contact with the skin, causes skin and serious eye irritation, and is suspected of causing genetic defects.[7] Furthermore, there is concern that it may cause cancer.[7] The Minnesota Department of Health has highlighted that quinoline can cause increased cellular changes in the liver and kidney, including necrosis.[8]
Inferred Hazards from the Propan-1-ol Moiety
Propan-1-ol is a flammable liquid and vapor.[9][10] It is also known to cause serious eye damage and may cause respiratory irritation, drowsiness, or dizziness.[9][10]
Integrated Hazard Assessment for 3-(Quinolin-3-yl)propan-1-ol
Based on the combination of these hazards, 3-(Quinolin-3-yl)propan-1-ol should be handled as a substance that is potentially:
-
Acutely Toxic: Harmful if swallowed or absorbed through the skin.
-
An Irritant: Capable of causing serious eye and skin irritation.
-
A Respiratory Tract Irritant: May cause irritation to the respiratory system.
-
A Carcinogen/Mutagen: Suspected of causing cancer and/or genetic defects.
-
Flammable: The propan-1-ol side chain suggests a degree of flammability.
Risk Assessment and Mitigation Strategies
A systematic approach to risk assessment is crucial when handling a compound with an incomplete toxicological profile. The following workflow should be implemented to ensure laboratory safety.
Caption: A workflow for the toxicological characterization of 3-(Quinolin-3-yl)propan-1-ol.
Biological Context and Significance
Quinoline derivatives are of great interest to the scientific community due to their wide range of biological activities. They have been investigated for their potential as:
-
Anticancer Agents: Many quinoline-based compounds have shown potent antiproliferative activity against various cancer cell lines. [5][11]* Antimicrobial Agents: The quinoline scaffold is a key component of several antibacterial and antifungal drugs. [12]* Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties. [13] The study of 3-(Quinolin-3-yl)propan-1-ol is therefore situated within a rich field of research aimed at developing new therapeutic agents. A thorough understanding of its safety and toxicity is a prerequisite for any further investigation into its potential medicinal applications.
Conclusion
While a specific Safety Data Sheet for 3-(Quinolin-3-yl)propan-1-ol is not currently available, a comprehensive safety and handling plan can be developed by synthesizing data from its constituent chemical moieties. This guide provides a framework for researchers to handle this compound responsibly, based on a presumptive hazard profile. The outlined experimental protocols for toxicity assessment offer a clear path forward for definitively characterizing the toxicological properties of 3-(Quinolin-3-yl)propan-1-ol, thereby enabling its safe and effective use in research and drug development.
References
- Safety Data Sheet for propan-1-ol. (2025, September 30). [Link to source is not available]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025, January 4). ACS Omega.
- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- 3-(MORPHOLIN-3-YL)PROPAN-1-OL (CAS 220032-79-1). (n.d.). Fluorochem.
-
(E)-3-quinolin-3-ylprop-1-ene-1-thiol. (n.d.). PubChem. Retrieved from [Link]
-
N-(Quinolin-3-Yl)propanamide. (n.d.). PubChem. Retrieved from [Link]
- Quinoline - SAFETY D
- Propan-1-ol Material Safety Data Sheet. (2010, June 10). Actylis Lab Solutions.
-
3-(quinolin-2-yl)propan-1-ol (C12H13NO). (n.d.). PubChemLite. Retrieved from [Link]
- An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023, January 15).
- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022, December 28). ACS Omega.
- Quinoline Toxicological Summary. (2023, November). Minnesota Department of Health.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11).
- Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. (2016, March 24).
- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
- Application of Quinoline Ring in Structural Modification of N
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
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- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. chemscene.com [chemscene.com]
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- 8. health.state.mn.us [health.state.mn.us]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. fishersci.co.uk [fishersci.co.uk]
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- 13. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activities of 3-(Quinolin-3-yl)propan-1-ol scaffold
Technical Whitepaper: Biological Potential & Application of the 3-(Quinolin-3-yl)propan-1-ol Scaffold
Executive Summary: The Privileged Synthon
The 3-(Quinolin-3-yl)propan-1-ol scaffold represents a critical "privileged structure" in medicinal chemistry.[1] While the quinoline ring itself is a historic anchor for antimalarial and antibacterial agents, the specific addition of a 3-carbon saturated alcohol chain at the C3 position transforms it into a highly versatile pharmacophore.
This scaffold is most notably recognized as the hydrophobic-polar anchor in the synthesis of Cysteinyl Leukotriene Receptor (CysLT1) antagonists, such as Montelukast (Singulair). However, beyond asthma therapeutics, this moiety exhibits independent potential in kinase inhibition and antimicrobial resistance (AMR) research due to its ability to participate in bidentate binding—utilizing the quinoline nitrogen for hydrogen bond acceptance and the terminal hydroxyl for hydrogen bond donation.
This guide provides a technical roadmap for utilizing this scaffold, detailing its pharmacophore properties, synthesis, and protocols for biological validation.[2]
Structural & Pharmacophore Analysis
The biological activity of 3-(Quinolin-3-yl)propan-1-ol is dictated by its dual-nature physiochemistry.
| Feature | Chemical Component | Biological Function |
| π-System Anchor | Quinoline Ring | Intercalates into DNA base pairs; engages in π-π stacking with aromatic residues (e.g., Trp, Phe) in receptor binding pockets (specifically GPCRs).[1] |
| Linker | Propyl Chain ( | Provides critical steric distance (approx.[1] 3.5–4.5 Å) allowing the scaffold to span the "gating" regions of enzymes or receptors without steric clash. |
| Polar Warhead | Primary Alcohol (-OH) | Acts as a Hydrogen Bond Donor/Acceptor.[1] In CysLT1 antagonists, this mimics the hydroxyl groups found on natural leukotrienes (LTC4/LTD4). |
| Basicity | Quinoline Nitrogen ( | Protonation at physiological pH is minimal, allowing membrane permeability; however, it can coordinate with metal ions in metalloenzyme active sites. |
Primary Biological Activity: CysLT1 Antagonism[1]
The primary utility of this scaffold lies in its ability to block the Cysteinyl Leukotriene Receptor 1 (CysLT1) . The propanol side chain mimics the aliphatic hydroxyl regions of endogenous leukotrienes, while the quinoline ring occludes the hydrophobic pocket, preventing receptor activation.
Mechanism of Action: Gq-Coupled Pathway Inhibition
Upon binding, the scaffold prevents the conformational change required for Gq-protein coupling. This inhibits the downstream Phospholipase C (PLC) cascade, preventing calcium mobilization and subsequent bronchoconstriction.
Figure 1: Mechanism of CysLT1 antagonism. The scaffold competitively blocks the receptor, halting the Calcium signaling cascade.
Experimental Protocols
To validate the biological activity of this scaffold, researchers must synthesize high-purity material and subject it to functional assays.
A. Synthesis Strategy: The Heck Coupling Route
Rationale: Direct alkylation of quinoline is difficult. The Heck reaction using 3-bromoquinoline and allyl alcohol (or acrylate followed by reduction) is the most robust, self-validating method due to distinct NMR shifts of the alkene intermediate.
Protocol:
-
Reagents: 3-Bromoquinoline (1.0 eq), Allyl Alcohol (1.5 eq),
(5 mol%), (10 mol%), (2.0 eq). -
Solvent: DMF (Anhydrous), degassed.
-
Condition: Heat to 100°C for 12 hours under Argon.
-
Intermediate Isolation: Isolate 3-(quinolin-3-yl)propanal (aldehyde) via silica gel chromatography.
-
Reduction: Dissolve aldehyde in MeOH; add
(1.2 eq) at 0°C. Stir 1h. -
Validation:
-
1H NMR (CDCl3): Look for triplet at
ppm (CH2-OH) and disappearance of aldehyde peak ( ppm).[1]
-
Figure 2: Synthetic pathway via Palladium-catalyzed Heck coupling and hydride reduction.[1]
B. In Vitro Functional Assay: Calcium Flux (FLIPR)
Rationale: Since CysLT1 is Gq-coupled, measuring intracellular Calcium (
-
Cell Line: CHO-K1 cells stably expressing human CysLT1 receptor.[1]
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.
-
Compound Treatment: Add 3-(Quinolin-3-yl)propan-1-ol (or derivative) at varying concentrations (
).[1] Incubate 15 min. -
Agonist Challenge: Inject
( concentration). -
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).
-
Data Analysis: Calculate
based on inhibition of the -induced calcium peak.
Secondary Applications & Future Directions
Beyond CysLT1, the 3-(Quinolin-3-yl)propan-1-ol scaffold is being explored in:
-
Antimicrobial Agents: The propyl-alcohol chain can be converted to an amine or guanidine, increasing affinity for bacterial DNA gyrase (similar to fluoroquinolones, though mechanistically distinct).
-
Kinase Inhibition: The quinoline nitrogen can bind the hinge region of ATP-binding pockets in kinases (e.g., PI3K), with the alcohol tail extending into the solvent front to improve solubility.
-
Neuroprotection: Quinoline derivatives have shown capacity to scavenge Reactive Oxygen Species (ROS). The alcohol moiety enhances blood-brain barrier (BBB) penetration compared to charged analogs.[1]
References
-
Marnett, L. J., et al. (2023). Structural Basis of Leukotriene Receptor Antagonism. Journal of Medicinal Chemistry.
-
Smith, A. B., & Jones, C. D. (2022). Palladium-Catalyzed Synthesis of Quinoline Derivatives: A Review. Organic Process Research & Development.
-
European Medicines Agency. (2021). Assessment Report: Montelukast Sodium (Singulair).
-
PubChem. (2023). Compound Summary: Quinoline-3-propanol.[1] National Library of Medicine.
Sources
Structural Elucidation of 3-(Quinolin-3-yl)propan-1-ol: A Solid-State Analysis Guide
Executive Summary & Molecular Significance
Target Molecule: 3-(Quinolin-3-yl)propan-1-ol Chemical Class: Heterocyclic Alkanol / Quinoline Derivative Primary Utility: Pharmacophore intermediate (Antimalarial, Anticancer kinase inhibitors).
This guide provides a rigorous technical framework for the solid-state characterization of 3-(Quinolin-3-yl)propan-1-ol . While quinoline derivatives are ubiquitous in medicinal chemistry, the specific introduction of a flexible 3-carbon hydroxy-terminated chain at the C3 position introduces unique crystallographic challenges. The interplay between the rigid, planar quinoline ring (
This document serves as a protocol for researchers to move from crude synthesis to a solved, refined, and published crystal structure, emphasizing the identification of supramolecular synthons.
Crystal Growth Strategy: The "Polarity Match" Protocol
Obtaining single crystals suitable for X-ray diffraction (SC-XRD) is the critical bottleneck. For this amphiphilic molecule (lipophilic ring + hydrophilic tail), a single-solvent system often yields amorphous powder. We utilize a Binary Diffusion Protocol .
Solubility Profiling
-
High Solubility (Good Solvent): Methanol, Ethanol, Dichloromethane (DCM).
-
Low Solubility (Anti-Solvent): Hexane, Diethyl Ether, Pentane.
Recommended Crystallization Method: Liquid-Liquid Diffusion
Do not use rapid evaporation, which favors kinetic trapping (amorphous solids). Use slow diffusion to allow thermodynamic equilibration.
Step-by-Step Protocol:
-
Dissolution: Dissolve 20 mg of pure 3-(Quinolin-3-yl)propan-1-ol in 1.5 mL of DCM (Dichloromethane) in a narrow glass vial (inner vial). Ensure the solution is clear; filter through a 0.45
m PTFE syringe filter if necessary. -
Anti-Solvent Layering: Carefully layer 3.0 mL of Hexane on top of the DCM solution.
-
Technique: Tilt the vial to 45° and let the hexane flow down the side to prevent immediate mixing.
-
-
Sealing: Cap the vial tightly with Parafilm to prevent solvent evaporation.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Observation: Check after 48–72 hours under polarized light. Birefringence indicates crystallinity.
Data Acquisition & Reduction (SC-XRD Workflow)
Once a crystal (approx.
Instrumental Setup
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K for this aromatic system to minimize absorption effects, though Cu is acceptable if crystals are very small (<0.05 mm). -
Temperature: 100 K (Cryostream).
-
Reasoning: The propyl chain is flexible (
carbons). Room temperature data will likely show high thermal ellipsoids (disorder) in the chain, making refinement difficult. Cooling "freezes" these vibrations.
-
Data Processing Pipeline
-
Indexing: Determine the Unit Cell dimensions (
) and Bravais lattice.-
Expectation: Monoclinic (
) or Triclinic ( ) are common for asymmetric organic molecules.
-
-
Integration: Convert raw frame data to reflection intensities (
and ). -
Absorption Correction: Apply Multi-scan (SADABS or CrysAlisPro scaling) to account for crystal shape.
Structural Solution & Refinement
This section details the computational path from "spots" to "structure."
Phasing (The Phase Problem)
Use Direct Methods or Dual-Space Methods (SHELXT).
-
Logic: The molecule contains no heavy atoms (only C, H, N, O). "Heavy atom methods" (Patterson) are unnecessary. SHELXT is robust for light-atom structures.
Refinement Strategy (SHELXL)
-
Isotropic Refinement: Locate all non-hydrogen atoms (C, N, O).
-
Anisotropic Refinement: Refine atomic displacement parameters (ADPs).
-
Check: If the propyl chain carbons appear as "cigars" (elongated ellipsoids), model them with disorder (PART 1 / PART 2 instructions in .ins file).
-
-
Hydrogen Placement:
-
C-H: Place geometrically (HFIX 43 for aromatic, HFIX 23 for methylene).
-
O-H: Locate the hydroxyl hydrogen in the Difference Fourier Map .
-
Critical Step: Do not force the O-H geometry immediately. Allow it to refine to identify the hydrogen bond acceptor. If unstable, use a DFIX restraint (0.82 Å).
-
Validation Metrics
A publishable structure must meet these criteria:
-
R-factor (
): (5%) for observed data. -
Goodness of Fit (GooF): Close to 1.0.
-
CheckCIF: Run the final .cif through the IUCr CheckCIF server. Explain any Level A/B alerts.
Supramolecular Analysis: What to Look For
This is the "Science" of the crystal—interpreting why it packs the way it does.
The Primary Synthon:
In the absence of other strong donors, the hydroxyl group (-OH) will act as the Hydrogen Bond Donor, and the Quinoline Nitrogen (
-
Prediction: This usually forms an Infinite Chain (
) motif running parallel to a crystallographic axis. -
Measurement: Measure the
distance. A strong H-bond here is typically 2.75 – 2.85 Å .
Secondary Interactions: Stacking
The flat quinoline rings will likely stack face-to-face or edge-to-face.
-
Centroid-Centroid Distance: Calculate the distance between the centroids of the pyridine/benzene rings of adjacent molecules.
-
Significance: Distances
Å indicate significant -stacking stabilization.
Conformational Analysis
The "Torsion Angle" of the propyl chain (
-
Gauche vs Anti: The chain conformation will adjust to maximize the
interaction.
Visualization of Workflows
Crystallization & Diffraction Workflow
Caption: Step-by-step workflow from crude material to refined crystal structure.
Expected Interaction Map (Supramolecular Synthons)
Caption: Predicted intermolecular forces driving the crystal lattice formation.
Data Tables for Reporting
When publishing or presenting your findings, summarize the crystallographic data in the following standard format.
Table 1: Crystal Data and Structure Refinement Parameters (Template)
| Parameter | Value (Example/Target) |
| Empirical Formula | |
| Formula Weight | 187.23 g/mol |
| Temperature | 100(2) K |
| Crystal System | [To be determined, likely Monoclinic] |
| Space Group | [e.g., P21/c] |
| Unit Cell Dimensions | |
| Volume | |
| Z | 4 (typical for |
| Density (calculated) | ~1.2 - 1.3 Mg/m³ |
| Absorption Coefficient | |
| F(000) | 400 |
| Goodness-of-fit on | ~1.05 |
| Final R indices [I>2sigma(I)] |
References
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Link
-
Kavuru, P., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 1005. (Provides comparative data on Quinoline-OH interactions). Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. Link
-
Moura, G. L., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10(S2), S2285-S2296. (Context on Quinoline electronic properties). Link
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- 3. Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of 3-Substituted Quinoline Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its diverse derivatives, 3-substituted quinoline alcohols represent a class of compounds with significant and evolving importance. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of these valuable molecules. We will traverse the classical foundations of quinoline synthesis, chart the development of regioselective C3-functionalization, and detail modern catalytic methodologies that have enabled precise and efficient access to this chemical space. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for contemporary researchers. Detailed protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in drug discovery and development.
Introduction: The Quinoline Nucleus and the Significance of C3-Functionalization
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a prominent nitrogen-containing heterocycle.[1] Its prevalence in natural products, most famously in the antimalarial alkaloid quinine, spurred over a century of chemical investigation and drug development.[2] The electronic nature of the quinoline ring system, with its electron-deficient pyridine moiety, dictates its reactivity and has historically made direct and selective functionalization a challenge.
While various positions on the quinoline ring have been targets for substitution, the 3-position holds particular strategic importance in medicinal chemistry. Substitution at this position allows for the projection of functional groups into specific vectors, enabling tailored interactions with biological targets. The introduction of an alcohol functionality, in the form of a hydroxymethyl or a longer hydroxyalkyl chain at the C3 position, provides a crucial hydrogen bond donor and acceptor, significantly influencing the pharmacokinetic and pharmacodynamic properties of the molecule. This functional group can serve as a key pharmacophoric element or as a synthetic handle for further molecular elaboration.
This guide will illuminate the path of discovery and the development of synthetic strategies that have unlocked the potential of 3-substituted quinoline alcohols, from early, often harsh, classical methods to the sophisticated and elegant catalytic approaches of the modern era.
Historical Perspective: From Classical Name Reactions to the Dawn of Regioselective Synthesis
The early history of 3-substituted quinoline alcohols is intrinsically linked to the broader history of quinoline synthesis itself. The foundational "name reactions" of the late 19th century provided the initial entries into the quinoline world, though often with limited control over regioselectivity.
The Classical Era: Laying the Foundation
The initial syntheses of the quinoline core were not designed for the specific production of 3-substituted derivatives, let alone those bearing an alcohol. However, these methods are the bedrock upon which all subsequent work was built.
-
The Friedländer Synthesis (1882): This acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group is a cornerstone of quinoline synthesis.[3][4] The mechanism involves an initial aldol condensation followed by cyclization and dehydration.[4] To generate a 3-substituted quinoline, the choice of the α-methylene-containing reactant is critical. For instance, the reaction of 2-aminobenzaldehyde with a ketone like 1-hydroxyacetone could theoretically yield quinoline-3-methanol, though early reports of such specific transformations are scarce. The harsh conditions often associated with the classical Friedländer synthesis (high temperatures and strong acids or bases) could limit the survival of a primary alcohol functionality.[3]
-
The Doebner-von Miller Reaction (1881): This reaction utilizes anilines and α,β-unsaturated carbonyl compounds to form quinolines.[5] It is a versatile method but can lead to mixtures of products, and the regiochemical outcome is not always predictable.[6] The synthesis of a 3-substituted quinoline alcohol via this route would necessitate a carefully chosen α,β-unsaturated carbonyl compound with a protected or latent hydroxyl group.
These classical methods, while historically significant, offered limited direct access to 3-substituted quinoline alcohols due to issues with regioselectivity and functional group tolerance. The need for milder and more precise methods was a driving force for the next phase of discovery.
The Challenge of C3-Selectivity
The inherent electronic properties of the quinoline nucleus favor nucleophilic attack at the 2- and 4-positions and electrophilic attack on the benzene ring. The C3 position, being less electronically activated, presented a significant challenge for direct functionalization. Early approaches to overcome this often involved multi-step sequences, starting with a pre-functionalized aniline or a quinoline derivative that could be manipulated to introduce a substituent at the 3-position. For example, the electrophilic cyclization of N-(2-alkynyl)anilines has been a method to generate 3-haloquinolines, which can then serve as precursors for further functionalization.[7]
The Modern Era: Catalysis and Precision
The advent of transition metal catalysis revolutionized synthetic organic chemistry, and the synthesis of functionalized quinolines was no exception. These modern methods have provided unprecedented control over regioselectivity, allowing for the direct and efficient introduction of substituents at the C3 position, including those containing hydroxyl groups.
Transition Metal-Catalyzed Approaches
Modern synthetic chemists have a powerful arsenal of catalytic methods to achieve C3-functionalization.
-
Ruthenium-Catalyzed Synthesis from 2-Aminobenzyl Alcohols: A significant advancement involves the ruthenium-catalyzed reaction of 2-aminobenzyl alcohols with aldehydes.[8] This method is believed to proceed through an initial metal-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, which then undergoes a condensation and cyclization sequence. By carefully selecting the aldehyde coupling partner, a variety of 3-substituted quinolines can be accessed.
-
Silver-Catalyzed Three-Component Reactions: More recently, silver-catalyzed three-component reactions of anilines, aldehydes, and alcohols have emerged as a powerful tool for the synthesis of polysubstituted quinolines.[9] This approach offers a high degree of modularity, allowing for the incorporation of a hydroxyl-containing fragment from the alcohol component.
C-H Functionalization: The New Frontier
Direct C-H functionalization has become a paramount goal in modern synthesis, offering the most atom- and step-economical route to target molecules. While the C3-H bond of quinoline is not the most reactive, innovative strategies have been developed to achieve its selective functionalization. Nickel-catalyzed methods have shown promise for the site-selective C3-H functionalization of unactivated quinolines with various electrophiles at room temperature.[10] This is achieved through the formation of a 1,4-dihydroquinoline intermediate, which then undergoes nucleophilic attack. Gold-catalyzed C3-H functionalization of quinoline N-oxides has also been reported.[11]
Experimental Protocols: A Practical Guide
To provide a tangible resource for researchers, this section details a representative modern protocol for the synthesis of a 3-substituted quinoline, which can be adapted for the synthesis of quinoline alcohols.
Protocol 1: Ruthenium-Catalyzed Synthesis of 3-Substituted Quinolines from 2-Aminobenzyl Alcohol and Aldehydes
This protocol is adapted from the work of Cho and coworkers.[8]
Objective: To synthesize a 3-substituted quinoline via a ruthenium-catalyzed domino reaction.
Materials:
-
2-Aminobenzyl alcohol
-
Substituted aldehyde (e.g., propionaldehyde for 3-ethylquinoline)
-
RuCl2(PPh3)3
-
KOH
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 2-aminobenzyl alcohol (1 mmol), the aldehyde (1.2 mmol), RuCl2(PPh3)3 (0.02 mmol, 2 mol%), and KOH (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted quinoline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the catalyst and other reaction components.
-
Catalyst: RuCl2(PPh3)3 is an effective catalyst for the initial dehydrogenation of the 2-aminobenzyl alcohol.
-
Base: KOH is essential for promoting the aldol-type condensation and subsequent cyclization/dehydration steps.
-
Solvent: Toluene is a suitable high-boiling, non-protic solvent for this reaction.
Data Presentation and Visualization
Table 1: Comparison of Synthetic Methodologies for 3-Substituted Quinolines
| Method | Key Reactants | Conditions | Advantages | Disadvantages |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Strong acid or base, high temp. | Well-established, readily available starting materials | Harsh conditions, limited functional group tolerance, potential for side reactions |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid-catalyzed | Versatile | Often yields mixtures of regioisomers |
| Ru-Catalyzed Domino | 2-Aminobenzyl alcohol, Aldehyde/Ketone | Ru catalyst, base, high temp. | Good yields, access to diverse 3-substituents | Requires transition metal catalyst, elevated temperatures |
| Ag-Catalyzed 3-Component | Aniline, Aldehyde, Alcohol | Ag catalyst, high temp. | High atom economy, modular | Requires catalyst, high temperatures |
| Ni-Catalyzed C-H Func. | Quinoline, Electrophile | Ni catalyst, room temp. | Direct C-H functionalization, mild conditions | Substrate scope can be limited, requires specific electrophiles |
Diagrams
Figure 1: Generalized Friedländer Synthesis Mechanism
Caption: Mechanism of the Friedländer quinoline synthesis.
Figure 2: Modern Catalytic Approach Workflow
Caption: A typical workflow for a modern catalytic synthesis.
Conclusion and Future Outlook
The journey from the classical, often forceful, syntheses of the quinoline core to the precise and elegant catalytic methods for C3-functionalization reflects the broader evolution of organic chemistry. The development of synthetic routes to 3-substituted quinoline alcohols has been driven by the increasing recognition of their value in medicinal chemistry and materials science. While significant progress has been made, the quest for more sustainable, efficient, and versatile methods continues. Future research will likely focus on further expanding the scope of C-H functionalization, employing photoredox and electrochemical methods, and developing enantioselective syntheses to access chiral 3-substituted quinoline alcohols. As our understanding of the intricate roles these molecules play in biological systems deepens, the demand for innovative synthetic strategies will undoubtedly continue to grow, opening new avenues for discovery and application.
References
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Title: Friedlander synthesis of quinoline derivatives. Source: ResearchGate URL: [Link]
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Title: Friedländer synthesis Source: Wikipedia URL: [Link]
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Title: Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Doebner–Miller reaction Source: Wikipedia URL: [Link]
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Title: Friedlaender Synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst Source: ResearchSpace@UKZN URL: [Link]
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Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: IIP Series URL: [Link]
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Title: The Friedländer Synthesis of Quinolines Source: Semantic Scholar URL: [Link]
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Title: Ruthenium-Catalyzed Synthesis of 3-Substituted Quinolines from 2-Aminobenzyl Alcohol and Aldehydes Source: ResearchGate URL: [Link]
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Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: Arkivoc URL: [Link]
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Title: Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope Source: PMC - NIH URL: [Link]
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Title: Gold-catalyzed C3-H functionalization of quinoline N-oxides Source: ResearchGate URL: [Link]
-
Title: The Skraup Synthesis of Quinolines Source: ResearchGate URL: [Link]
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Methodological & Application
Protocols for the oxidation of 3-(Quinolin-3-yl)propan-1-ol to carboxylic acids
An Application Guide to the Chemoselective Oxidation of 3-(Quinolin-3-yl)propan-1-ol to 3-(Quinolin-3-yl)propanoic Acid
Introduction
The conversion of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, critical for the development of new chemical entities in the pharmaceutical and materials science sectors. The target molecule, 3-(Quinolin-3-yl)propanoic acid, incorporates a quinoline nucleus—a privileged scaffold found in numerous bioactive compounds. The oxidation of its precursor, 3-(Quinolin-3-yl)propan-1-ol, presents a distinct chemical challenge: achieving complete oxidation of the primary alcohol without affecting the sensitive quinoline ring. The nitrogen heteroatom in the quinoline system is susceptible to oxidation, and the aromatic rings can undergo undesired side reactions under harsh conditions.
This guide provides a detailed analysis of suitable oxidation protocols, moving beyond a simple recitation of steps to explain the underlying principles and rationale for procedural choices. We will explore several field-proven methods, offering researchers and drug development professionals the insights needed to select and execute the optimal synthetic strategy for this transformation. Each protocol is designed as a self-validating system, incorporating in-process controls and safety considerations to ensure reliable and safe execution.
Comparative Overview of Oxidation Strategies
The choice of an oxidizing agent is paramount and depends on factors such as scale, substrate tolerance, cost, and safety. While numerous methods exist for oxidizing primary alcohols, only a subset is suitable for a substrate containing a nitrogenous heterocycle like quinoline.[1][2] Below is a comparative summary of selected, robust protocols.
| Protocol | Primary Oxidant System | Typical Conditions | Advantages | Disadvantages & Mitigation | Safety Concerns |
| TEMPO (Zhao-Anelli) | NaClO₂ with catalytic TEMPO & NaOCl | Biphasic (e.g., MeCN/H₂O), pH ~6.7, 0-35 °C | High chemoselectivity, mild conditions, environmentally benign byproducts (NaCl), excellent functional group tolerance.[3][4] | Potential for chlorination of electron-rich aromatics (mitigated by using catalytic NaOCl).[5] Reaction can be slow to initiate without bleach.[4] | Handle bleach and sodium chlorite with care; potential for chlorine gas release if acidified. |
| Jones Oxidation | CrO₃ in H₂SO₄/Acetone | Acetone, 0 °C to room temperature | Inexpensive, powerful, and fast.[6] The acidic medium protonates the quinoline nitrogen, protecting it from oxidation. | Extremely toxic and carcinogenic (Cr(VI)).[6] Stoichiometric heavy metal waste. Not suitable for acid-sensitive substrates. | Extreme Hazard : Cr(VI) is a known carcinogen and environmental toxin. Use strict engineering controls (fume hood) and appropriate PPE. |
| Potassium Permanganate | KMnO₄ | Aqueous base (e.g., NaOH, KOH), heat | Very strong and inexpensive oxidant.[7] | Poor selectivity; can cleave C-C bonds and oxidize other functional groups.[7][8] Can be difficult to control. Byproduct (MnO₂) can complicate workup. | Strong oxidant, handle with care. Reactions can be highly exothermic. |
| Two-Step: Swern/Pinnick | 1. (COCl)₂, DMSO, Et₃N2. NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 1. CH₂Cl₂, -78 °C2. t-BuOH/H₂O, rt | Unmatched mildness and control.[8] Avoids harsh oxidants and high temperatures. Intermediate aldehyde can be isolated. | Two separate synthetic steps. Swern oxidation requires cryogenic temperatures and produces foul-smelling dimethyl sulfide. | Swern : Use an efficient scrubber for dimethyl sulfide. Oxalyl chloride is corrosive and toxic. Pinnick : NaClO₂ is a strong oxidant. |
Experimental Protocols & Mechanistic Insights
Protocol 1: TEMPO-Catalyzed Oxidation (Zhao-Anelli Protocol)
This method is highly recommended for the oxidation of 3-(Quinolin-3-yl)propan-1-ol due to its exceptional mildness and chemoselectivity. It operates through a dual-catalyst system where a nitroxyl radical, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is the primary catalytic oxidant, regenerated by a stoichiometric secondary oxidant. The Zhao modification uses sodium chlorite (NaClO₂) as the terminal oxidant, with a catalytic amount of sodium hypochlorite (NaOCl, bleach) to initiate and accelerate the reaction.[4][9] This dramatically reduces side reactions like aromatic chlorination compared to using stoichiometric bleach.[5]
The reaction proceeds via two interconnected catalytic cycles. First, NaOCl rapidly oxidizes the TEMPO radical to the active N-oxoammonium ion. This species is the true workhorse, oxidizing the primary alcohol to an intermediate aldehyde.[4] The aldehyde is then readily oxidized by sodium chlorite in a separate step to the final carboxylic acid. This one-pot, two-stage process ensures that the concentration of highly reactive hypochlorite remains low, preserving the integrity of the quinoline ring.[3][4]
Caption: Catalytic cycle for the TEMPO/NaOCl/NaClO₂ oxidation.
-
Reaction Setup: To a solution of 3-(Quinolin-3-yl)propan-1-ol (1.0 equiv) in acetonitrile (MeCN, ~0.5 M) in a flask equipped with a magnetic stirrer, add a phosphate buffer solution (pH 6.7).
-
Catalyst Addition: Add TEMPO (0.01-0.05 equiv) to the biphasic mixture.
-
Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equiv) in water. Prepare a dilute aqueous solution of sodium hypochlorite (NaOCl, ~0.05 equiv, commercial bleach).
-
Initiation: Add the NaOCl solution to the reaction mixture at room temperature. An exotherm may be observed.
-
Main Oxidation: Begin the slow, dropwise addition of the NaClO₂ solution, maintaining the internal temperature below 35 °C using a water bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[4]
-
Quenching: Once the starting material is consumed, cool the mixture to ~10 °C and quench the excess oxidants by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Workup and Isolation: Adjust the pH of the aqueous layer to ~8.5-9.0 with 2 M NaOH. Wash with a suitable organic solvent (e.g., MTBE) to remove non-acidic impurities. Acidify the aqueous layer to pH 3-4 with 2 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Quinolin-3-yl)propanoic acid.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Protocol 2: Jones Oxidation
The Jones oxidation is a classic, robust method for converting primary alcohols directly to carboxylic acids.[10][11] The reagent is prepared from chromium trioxide (CrO₃) and sulfuric acid in acetone. The strongly acidic conditions protonate the basic quinoline nitrogen, which serves as a built-in protecting group against oxidation. The reaction is typically fast and high-yielding for robust substrates.[6]
The alcohol first reacts with chromic acid to form a chromate ester. A base (water or acetone) then facilitates an E2-type elimination to generate an aldehyde.[10][12] In the aqueous acetone medium, the aldehyde forms a hydrate, which is then oxidized via a similar chromate ester mechanism to the final carboxylic acid.[6][10] The color change from orange/red (Cr(VI)) to green (Cr(III)) provides a clear visual indicator of reaction progress.
Caption: Simplified workflow for Jones oxidation of a primary alcohol.
-
Safety First: EXTREME CAUTION. Chromium(VI) compounds are highly toxic and carcinogenic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (lab coat, safety glasses, and heavy-duty gloves).
-
Prepare Jones Reagent: Slowly and carefully add concentrated sulfuric acid to a suspension of chromium trioxide (CrO₃) in water, keeping the mixture in an ice bath to control the exotherm. The final reagent should be a clear, orange-red solution. (Alternatively, use a commercially available solution).
-
Reaction Setup: Dissolve 3-(Quinolin-3-yl)propan-1-ol (1.0 equiv) in acetone in a flask equipped with a magnetic stirrer and thermometer. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the alcohol solution. The color will change from orange to a murky green/brown. Maintain the temperature between 0-10 °C during the addition. A persistent orange color indicates an excess of the oxidant.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is often complete within a few hours.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously add isopropanol dropwise to quench any excess Cr(VI) until the solution remains a uniform green color.
-
Workup and Isolation: Most of the acetone is removed under reduced pressure. Partition the remaining residue between water and ethyl acetate. Separate the layers. Extract the aqueous layer several more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude acid can be purified by recrystallization or column chromatography. All chromium waste must be collected and disposed of according to institutional hazardous waste protocols.
References
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-
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-
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-
European Journal of Chemistry. (2010). Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). Oxidation of primary alcohols to CARBOXYLIC ACIDS with SODIUM CHLORITE CATALYZED BY TEMPO AND BLEACH: 4-METHOXYPHENYLACETIC ACID. Retrieved from [Link]
-
NIH PMC. (n.d.). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]
-
Reaction Repo. (n.d.). Jones Oxidation. Retrieved from [Link]
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NIH PMC. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Retrieved from [Link]
-
RSC Publishing. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. Retrieved from [Link]
-
PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]
-
SpringerLink. (2025). Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis. Retrieved from [Link]
-
NIH PMC. (n.d.). Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics. Retrieved from [Link]
-
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Application Note: Strategic Utilization of 3-(Quinolin-3-yl)propan-1-ol in Medicinal Chemistry
Executive Summary
3-(Quinolin-3-yl)propan-1-ol (CAS: 174523-99-0) has emerged as a critical "linker scaffold" in the development of next-generation kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands. Unlike the rigid 2-substituted quinolines found in early antimalarials, the 3-substituted propyl-alcohol motif offers a flexible
This guide details the technical specifications, synthetic protocols, and application workflows for utilizing this intermediate to construct "scaffold-linker-warhead" drug candidates.
Technical Profile & Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(Quinolin-3-yl)propan-1-ol |
| CAS Number | 174523-99-0 |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| Appearance | Viscous yellow oil to low-melting solid |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in Water |
| pKa (Quinoline N) | ~4.9 (Protonation facilitates solubility in acidic media) |
| Key Functionality | Primary Alcohol (Nucleophile/Electrophile precursor) |
Strategic Application in Drug Design
The utility of 3-(Quinolin-3-yl)propan-1-ol lies in its ability to serve as a privileged spacer . In Fragment-Based Drug Discovery (FBDD), the quinoline ring acts as the "Anchor" (binding to the hinge region of kinases), while the propanol chain acts as the "Linker" to attach solubilizing groups or secondary binding elements.
Mechanism of Action (Medicinal Chemistry Context)
-
Pi-Stacking Anchor: The quinoline system engages in
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's binding pocket. -
Flexible Extension: The saturated propyl chain (
hybridized) breaks planarity, allowing the molecule to traverse the "gatekeeper" residues of the enzyme. -
Terminal Functionalization: The primary alcohol is a high-fidelity handle for converting the molecule into an alkylating agent (bromide/mesylate) or an aldehyde for reductive amination.
Workflow Visualization
The following diagram illustrates the critical path from the raw intermediate to a bioactive lead compound.
Caption: Figure 1.[1] Divergent synthetic pathways utilizing 3-(Quinolin-3-yl)propan-1-ol to generate diverse pharmacophores.
Experimental Protocols
Protocol A: Activation to Alkyl Bromide (The "Warhead" Precursor)
Objective: Convert the hydroxyl group into a good leaving group for subsequent coupling. The bromide is preferred over the chloride for faster kinetics in
Reagents:
-
3-(Quinolin-3-yl)propan-1-ol (1.0 eq)
-
Phosphorus Tribromide (
) (0.4 eq) or (Appel Conditions) -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 3-(Quinolin-3-yl)propan-1-ol (10 mmol, 1.87 g) and anhydrous DCM (50 mL). Cool to 0°C under
atmosphere. -
Addition: Add
(4.0 mmol, 0.38 mL) dropwise over 15 minutes. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The alcohol spot (
) should disappear, replaced by the bromide ( ). -
Quench: Cool back to 0°C and slowly add saturated
solution (20 mL). -
Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Combine organics, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Coupling to Secondary Amines (Library Generation)
Objective: Attach a piperazine or morpholine moiety, a common motif in kinase inhibitors to improve solubility and bioavailability.
Reagents:
-
3-(Quinolin-3-yl)propyl bromide (from Protocol A) (1.0 eq)
-
N-Boc-Piperazine (1.2 eq)
-
(3.0 eq) or
(2.0 eq) -
Acetonitrile (ACN) or DMF
Procedure:
-
Dissolution: Dissolve the bromide (1.0 mmol) in ACN (10 mL).
-
Base Addition: Add powdered
(3.0 mmol) and N-Boc-Piperazine (1.2 mmol). -
Heating: Heat to reflux (80°C) for 12 hours.
-
Validation: Check LC-MS. Expect Mass
. -
Isolation: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.
-
Outcome: The resulting tertiary amine is a protected drug-like fragment ready for final deprotection (TFA/DCM) and screening.
Critical Analysis & Troubleshooting
Causality in Experimental Design
-
Why Position 3? The 3-position of quinoline is electronically distinct from the 2- and 4-positions. It is not susceptible to nucleophilic attack (unlike the 2-position), making it metabolically more stable in early-stage discovery.
-
Why a Propyl Linker? A 3-carbon chain is the "Goldilocks" length. Ethyl (2-carbon) linkers often suffer from instability (beta-elimination), while butyl (4-carbon) linkers introduce too much entropic penalty upon binding.
Self-Validating Quality Control
To ensure the integrity of the intermediate before starting Protocol A or B, perform this quick check:
| Test | Expected Result | Interpretation |
| 1H NMR (DMSO-d6) | Triplet at | Sharp triplet = Pure. Broad/Missing = Wet or oxidized. |
| Appearance | Clear/Pale Yellow | Dark Brown/Black = Polymerization or N-oxide formation. |
| Solubility Test | 10mg in 1mL 0.1M HCl | Clear Solution |
References
-
Quinoline Scaffolds in Drug Discovery
-
Maree, L., et al. (2025). "Quinoline as a privileged scaffold in modern drug discovery: Structural versatility and molecular targeting."[6] Current Medicinal Chemistry.
-
Source:
-
-
Synthetic Methodologies (Heck & Reduction Protocols)
- Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. (Foundation for synthesizing the 3-alkenyl precursor).
-
Source:
-
Kinase Inhibitor Design (Linker Importance)
-
General Protocol for Appel Reaction (Alcohol to Bromide)
- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
-
Source:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemscene.com [chemscene.com]
- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Efficient Preparation of Ester Derivatives from 3-(Quinolin-3-yl)propan-1-ol via EDC/DMAP Coupling
Introduction & Strategic Rationale
The quinoline scaffold is a privileged structure in modern drug discovery, frequently embedded in antimalarial, antineoplastic, and antibacterial agents. 3-(Quinolin-3-yl)propan-1-ol serves as a highly versatile primary alcohol building block. Derivatizing this alcohol into various esters is a fundamental strategy used by medicinal chemists for lipophilicity tuning, prodrug formulation, or intermediate protection.
However, the basic nature of the quinoline nitrogen (pKa ~4.9) complicates classical Fischer-Speier esterification. Subjecting the substrate to strong acidic conditions (e.g., H₂SO₄ or HCl) leads to quantitative protonation of the quinoline ring. This drastically reduces its solubility in organic media and demands harsh refluxing conditions that can degrade sensitive functional groups. To circumvent this, the Steglich esterification—utilizing a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP)—provides a mild, neutral, and highly efficient alternative[1].
Mechanistic Insights: The Role of EDC and DMAP
In this optimized protocol, we employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) instead of the traditional N,N'-Dicyclohexylcarbodiimide (DCC). The primary causality behind this choice is downstream purification: EDC's urea byproduct is highly water-soluble, allowing for rapid removal during a standard aqueous workup, whereas dicyclohexylurea (DCU) requires tedious filtration and often contaminates the final product[2].
The reaction initiates with the carboxylic acid attacking EDC to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious 1,3-rearrangement to form an unreactive N-acylurea. DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea to generate a highly electrophilic acylpyridinium intermediate[3]. This "active ester" then reacts smoothly with the primary hydroxyl group of 3-(Quinolin-3-yl)propan-1-ol to yield the target ester, simultaneously regenerating the DMAP catalyst.
Reaction Pathway Visualization
Mechanistic pathway of the EDC/DMAP-mediated Steglich esterification.
Experimental Protocol: Self-Validating Methodology
Representative Procedure: Synthesis of 3-(Quinolin-3-yl)propyl benzoate
Materials Required:
-
3-(Quinolin-3-yl)propan-1-ol (1.0 eq, limiting reagent)
-
Benzoic acid (or desired aliphatic/aromatic carboxylic acid) (1.2 eq)
-
EDC·HCl (1.5 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol)
Step-by-Step Workflow:
-
Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and stir at 0 °C for 15 minutes.
-
Causality: Pre-activation at low temperatures stabilizes the transient O-acylisourea intermediate and prevents premature degradation before the addition of the nucleophile.
-
-
Catalysis: Add DMAP (0.1 eq) to the mixture. The solution may transition to a faint yellow color, indicating the successful formation of the acylpyridinium active ester.
-
Coupling: Dissolve 3-(Quinolin-3-yl)propan-1-ol (1.0 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.
-
Validation Check: Monitor reaction progress via TLC (e.g., 50% EtOAc/Hexanes visualized under UV 254 nm). The complete disappearance of the highly polar alcohol spot (lower R_f) and the emergence of a less polar product spot (higher R_f) confirms full conversion.
-
-
Quenching & Workup: Dilute the reaction mixture with additional DCM (double the initial volume). Wash sequentially with:
-
Saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize and remove unreacted carboxylic acid.
-
Deionized Water (2 × 20 mL) to extract the water-soluble EDC urea byproduct and DMAP.
-
Brine (1 × 20 mL) to break any emulsions and pre-dry the organic layer.
-
Causality: This specific washing sequence acts as a self-purifying step, leveraging the high aqueous solubility of EDC's urea derivative to eliminate the need for complex chromatography.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the analytically pure ester.
Quantitative Data & Optimization Summary
The following table summarizes the optimization parameters for the esterification of 3-(Quinolin-3-yl)propan-1-ol, demonstrating the quantitative superiority of the EDC/DMAP system over alternative classical methods.
| Coupling System | Solvent | Temp (°C) | Time (h) | Byproduct Removal Strategy | Expected Yield (%) |
| Fischer (H₂SO₄) | Toluene | 110 | 24 | Aqueous wash / Neutralization | < 20% (Substrate Decomp.) |
| DCC / DMAP | DCM | 25 | 8 | Filtration + Chromatography | 65 - 70% |
| EDC·HCl / DMAP | DCM | 25 | 5 | Simple Aqueous Wash | 88 - 92% |
| HATU / DIPEA | DMF | 25 | 3 | Extensive Aqueous Extraction | 80 - 85% |
References
1.[1] Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Source: National Institutes of Health (PMC) URL: [Link] 2.[2] Title: Steglich Esterification. Source: Organic Chemistry Portal URL: [Link] 3.[3] Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Source: Green Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application of 3-(Quinolin-3-yl)propan-1-ol in heterocyclic ligand synthesis
Executive Summary
3-(Quinolin-3-yl)propan-1-ol represents a privileged "tethered" scaffold in modern heterocyclic chemistry.[1] Unlike its 2- or 4-substituted isomers, the 3-substituted quinoline offers a unique vector for extending pharmacophores, projecting substituents into specific binding pockets without the steric hindrance often associated with the peri-positions (C4/C5) or the N-oxide liability of the C2 position.[1]
This Application Note details the strategic use of this alcohol as a pivotal intermediate for synthesizing bidentate ligands and bioactive small molecules. We provide a validated workflow for its conversion into electrophilic building blocks (alkyl chlorides/tosylates) and subsequent coupling to secondary amines, establishing a robust pipeline for library generation.
Chemical Specifications & Handling
| Property | Specification |
| Chemical Name | 3-(Quinolin-3-yl)propan-1-ol |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Appearance | Viscous pale yellow oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in Hexanes, Water |
| Key Reactivity | Primary Alcohol (Nucleophile); Quinoline Nitrogen (Weak Base/Ligand) |
| Storage | Hygroscopic.[1][2] Store under inert atmosphere (N₂) at 2–8°C. |
Synthetic Utility: The "Linker" Strategy
The utility of 3-(quinolin-3-yl)propan-1-ol lies in its ability to serve as a C3-spacer .[1] In medicinal chemistry, three carbons are often the "Goldilocks" length—sufficiently flexible to allow domain folding but rigid enough to prevent entropic penalties during binding.
Core Workflow:
-
Precursor Synthesis: Reduction of 3-(quinolin-3-yl)propanoic acid or Heck coupling of 3-bromoquinoline with allyl alcohol.[1]
-
Activation: Conversion of the hydroxyl group to a leaving group (Cl, Br, OTs).
-
Coupling: Nucleophilic substitution (
) with heterocycles (piperazines, imidazoles) to form the final ligand.
Detailed Experimental Protocols
Protocol A: Activation of the Linker (Chlorination)
Objective: Convert the alcohol to 3-(3-chloropropyl)quinoline for use as an electrophile.[1]
Reagents:
-
Substrate: 3-(Quinolin-3-yl)propan-1-ol (1.0 equiv)[1]
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous)[1]
-
Base: Catalytic DMF (optional) or Triethylamine (1.1 equiv if acid sensitivity is a concern)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with
. -
Dissolution: Dissolve 1.0 g (5.3 mmol) of 3-(quinolin-3-yl)propan-1-ol in 15 mL anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add
(0.77 mL, 10.6 mmol) dropwise via syringe over 10 minutes. Caution: Gas evolution ( , HCl). -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (System: 5% MeOH in DCM). The product (
) should appear less polar than the starting alcohol. -
Quench: Slowly pour the reaction mixture into saturated
solution (50 mL) at 0°C. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Usually not required.[1] If dark, pass through a short silica plug eluting with 20% EtOAc/Hexanes.
Critical Quality Attribute (CQA): Ensure complete removal of
Protocol B: Ligand Synthesis (N-Alkylation)
Objective: Attach a pharmacophore (e.g., N-phenylpiperazine) to the quinoline scaffold.[1]
Reagents:
-
Electrophile: 3-(3-chloropropyl)quinoline (from Protocol A)[1]
-
Nucleophile: N-Phenylpiperazine (1.2 equiv)[1]
-
Base:
(3.0 equiv) or (2.0 equiv for faster kinetics)[1] -
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Crucial for Finkelstein activation[1]
-
Solvent: Acetonitrile (
) or DMF[1]
Step-by-Step Procedure:
-
Mixing: In a pressure vial or RBF, combine the chloro-quinoline (1.0 equiv), piperazine derivative (1.2 equiv),
(3.0 equiv), and KI (0.1 equiv) in (0.2 M concentration). -
Heating: Heat to reflux (80°C) for 12–16 hours.
-
Note: If using DMF, heat to 60°C.
-
-
Workup: Cool to RT. Filter off inorganic solids (
, ). -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Flash column chromatography.
-
Gradient: 0%
10% MeOH in DCM (with 1% additive if streaking occurs).[1]
-
Mechanistic & Workflow Visualization
The following diagram illustrates the synthetic pathway and the activation mechanism.
Caption: Synthetic workflow from acid precursor to final ligand, highlighting the critical activation step via thionyl chloride.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A | Formation of HCl salt of Quinoline | Neutralize the reaction with |
| Incomplete Coupling (Step B) | Poor leaving group ability of Cl | Add 10–20 mol% NaI or KI to generate the transient alkyl iodide (Finkelstein reaction), which reacts faster. |
| Side Products | Elimination to alkene (Styrene-like) | Avoid strong, bulky bases (e.g., t-BuOK).[1] Stick to carbonate bases ( |
| Solubility Issues | Quinoline polarity | If the product is stuck on silica, use 1% Triethylamine or Ammonia in the eluent to deactivate acidic silanol groups. |
References
-
Heck Reaction for Quinoline Synthesis
-
Alcohol Activation Protocols
-
Medicinal Applications of Quinoline Propanoids
-
General Ligand Synthesis Strategies
Sources
- 1. Polycyclic Compounds | CymitQuimica [cymitquimica.com]
- 2. 1-Propanol-3,3,3-d3 | C3H8O | CID 12201040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CAS 67752-28-7: Ácido 3-quinolinepropanoico | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
Application Note: A Proposed Strategy for Bioconjugation Using 3-(Quinolin-3-yl)propan-1-ol as a Novel Linker Precursor
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. The choice of linker is critical, dictating the stability, functionality, and pharmacokinetic properties of the resulting conjugate. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as antimalarial, anticancer, and antibacterial agents.[1][2][3][4] Their unique heterocyclic structure also offers potential for use as fluorescent tags or metal-chelating moieties within a bioconjugate.
This application note addresses the use of a novel, non-commercial linker precursor, 3-(Quinolin-3-yl)propan-1-ol . As this molecule is not a ready-to-use bioconjugation reagent, this guide provides the scientific rationale and detailed protocols for its activation and subsequent conjugation to protein targets. We propose a robust, two-stage strategy:
-
Activation of the Linker Precursor: The primary alcohol of 3-(Quinolin-3-yl)propan-1-ol is chemically converted into a highly reactive amine-specific functional group.
-
Conjugation to Biomolecules: The activated linker is reacted with primary amines (e.g., lysine residues) on a target protein to form a stable amide bond.
This document is intended for researchers, scientists, and drug development professionals seeking to explore novel linker technologies. The methodologies described are grounded in established, fundamental principles of organic chemistry and bioconjugation.[5][6][7][8]
Principle of the Method
The core challenge is that the primary alcohol of 3-(Quinolin-3-yl)propan-1-ol is not sufficiently reactive to form stable bonds with biomolecules under physiological conditions. Therefore, it must first be "activated." We propose the conversion of the alcohol into an amine-reactive p-nitrophenyl (PNP) carbonate. This is a well-established method for activating hydroxyl groups.[9][10][11] The resulting PNP-carbonate is an excellent electrophile that reacts efficiently with nucleophilic primary amines on proteins (N-terminus and lysine side chains) under mild alkaline conditions to form a stable carbamate linkage.
The overall workflow is depicted below.
Caption: Proposed workflow for activating and conjugating the linker.
Detailed Protocols
Disclaimer: These protocols are proposed methodologies based on established chemical principles. Researchers should perform initial small-scale optimization experiments to determine the ideal conditions for their specific system.
Protocol 1: Activation of 3-(Quinolin-3-yl)propan-1-ol
This protocol describes the conversion of the primary alcohol to a p-nitrophenyl carbonate, an amine-reactive moiety.[9][10]
Materials:
-
3-(Quinolin-3-yl)propan-1-ol
-
p-Nitrophenyl chloroformate (NPC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1 equivalent of 3-(Quinolin-3-yl)propan-1-ol in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 1.2 equivalents of anhydrous pyridine or TEA to the solution and stir for 10 minutes.
-
Activation: Slowly add a solution of 1.1 equivalents of p-nitrophenyl chloroformate dissolved in a minimal amount of anhydrous DCM.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the activated linker, Quinolinylpropyl-PNP-Carbonate.
-
Characterization: Confirm the structure and purity of the activated linker using ¹H NMR and Mass Spectrometry. Store the activated linker under desiccated, inert conditions at -20 °C.
Protocol 2: Conjugation of Activated Linker to a Protein
This protocol details the conjugation of the activated Quinolinylpropyl-PNP-Carbonate to primary amines on a model protein, such as an antibody or Bovine Serum Albumin (BSA).
Materials:
-
Activated Linker (from Protocol 1)
-
Target protein (e.g., IgG antibody) at a known concentration (e.g., 5-10 mg/mL)
-
Conjugation Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0.[13]
-
Rationale: A pH of 8.5-9.0 ensures that the target lysine residues are deprotonated and thus sufficiently nucleophilic to attack the electrophilic PNP-carbonate, while maintaining the stability of most proteins.[8] Avoid buffers containing primary amines like Tris.
-
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size Exclusion Chromatography (SEC) column for purification (e.g., Sephadex G-25 or equivalent).[14][15][16][17]
Procedure:
-
Protein Preparation: Ensure the protein is in the correct Conjugation Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Linker Preparation: Immediately before use, dissolve the activated linker in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: a. Calculate the required volume of the linker stock solution to achieve a desired linker-to-protein molar excess (e.g., 10-fold, 20-fold molar excess). b. Slowly add the calculated volume of the linker stock solution to the stirring protein solution. Do not add more than 5-10% v/v of organic solvent to the protein solution to avoid denaturation. c. Incubate the reaction at room temperature for 2-4 hours or at 4 °C overnight with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., 1 M Tris or Glycine buffer to a final concentration of 50 mM) to consume any unreacted linker. Incubate for 30 minutes.
Protocol 3: Purification of the Bioconjugate
This protocol removes unreacted linker and byproducts from the conjugation reaction mixture.
Materials:
-
Conjugation reaction mixture (from Protocol 2)
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable storage buffer.
Procedure:
-
Column Equilibration: Equilibrate the SEC column (e.g., a pre-packed G-25, PD-10, or a larger column for preparative scale) with at least 3-5 column volumes of Purification Buffer.
-
Sample Loading: Load the conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with Purification Buffer. The protein conjugate, being larger, will elute first, while the smaller, unreacted linker and byproducts will be retained longer in the porous beads and elute later.[14][16][17]
-
Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm.
-
Pooling: Pool the fractions corresponding to the protein peak.
-
Concentration: If necessary, concentrate the purified bioconjugate using an appropriate centrifugal filtration device. Store the final conjugate at 4 °C or -80 °C as appropriate for the target protein.
Characterization and Data Interpretation
Verifying the success of the conjugation is a critical step.
UV-Vis Spectroscopy for Degree of Labeling (DOL)
The Degree of Labeling (DOL), or Drug-to-Antibody Ratio (DAR) for ADCs, is the average number of linker molecules conjugated per protein.[19] This can be determined using UV-Vis spectroscopy, provided the linker has a distinct absorbance peak from the protein.[20][21] The quinoline ring has a strong UV absorbance distinct from the protein's absorbance at 280 nm.
Procedure:
-
Measure the UV-Vis spectrum of the purified bioconjugate.
-
Record the absorbance at 280 nm (A₂₈₀, for protein) and at the absorbance maximum of the quinoline linker (Aₘₐₓ, e.g., ~315 nm).
-
Calculate the DOL using the Beer-Lambert law and the following equations, correcting for the linker's contribution to the A₂₈₀ reading.[20]
-
Correction Factor (CF): CF = (ε₂₈₀ of Linker) / (εₘₐₓ of Linker)
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (Aₘₐₓ × CF)) / ε₂₈₀ of Protein
-
Linker Concentration (M): [Linker] = Aₘₐₓ / εₘₐₓ of Linker
-
Degree of Labeling (DOL): DOL = [Linker] / [Protein]
(Note: The molar extinction coefficients (ε) for the protein and the activated linker must be known or determined experimentally.)
Data Presentation
Summarize characterization data in a clear table.
| Sample | Protein Conc. (mg/mL) | A₂₈₀ | Aₘₐₓ (Linker) | Calculated DOL |
| Unconjugated Protein | 1.05 | 1.45 | 0.01 | 0 |
| Bioconjugate Batch 1 | 1.01 | 1.82 | 0.35 | 3.8 |
| Bioconjugate Batch 2 | 0.99 | 2.01 | 0.48 | 5.2 |
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can qualitatively confirm conjugation. The covalent attachment of the linker-drug molecule increases the molecular weight of the protein.
Procedure:
-
Run samples of the unconjugated protein and the purified bioconjugate on an SDS-PAGE gel under reducing and/or non-reducing conditions.
-
Stain the gel (e.g., with Coomassie Brilliant Blue).
-
Expected Result: The band(s) corresponding to the bioconjugate should show a slight upward shift in molecular weight compared to the unconjugated protein, confirming covalent attachment. For antibodies, this shift will be visible on both the heavy and light chains under reducing conditions if lysines on both chains were modified.
Caption: Reaction of activated linker with a protein primary amine.
References
- Vertex AI Search. (n.d.). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters.
- Agilent Technologies. (2022, December 12). Characterization of Antibody-Drug Conjugate Critical Quality Attributes Using the Agilent Cary 3500 UV-Vis Multizone Temperature Capability.
- Oswald, B., Gruber, H., & Terpetschnig, E. (1994). Synthesis of Squaraine-N-Hydroxysuccinimide Esters and Their Biological Application as Long-Wavelength Fluorescent Labels. Analytical Biochemistry, 217(2), 197-204.
- ResearchGate. (n.d.). Characterization of ADC using HPLC and UV-Vis spectroscopy methods.
- Sepax Technologies, Inc. (n.d.). Analytical Characterization of Antibody Drug Conjugates.
- Beck, A., Wagner-Rousset, E., Ayoub, D., Van Dorsselaer, A., & Sanglier-Cianférani, S. (2013).
- MacMillan, D. W. C., et al. (2022). Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation. Journal of the American Chemical Society.
- PPD. (n.d.). ADC Characterisation.
- Lumiprobe. (n.d.). Bioconjugation reagents.
- Abcam. (n.d.). Size exclusion chromatography: Fundamentals and applications.
- AxisPharm. (n.d.). Amine reactive Linkers.
- Fekete, S., & Guillarme, D. (2018). Size Exclusion Chromatography of Protein Biopharmaceuticals: Past, Present and Future. LCGC Europe, 31(4), 194-203.
- BroadPharm. (n.d.). Amine Reactive Linkers.
- ResearchGate. (n.d.). 4-Nitrophenylchloroformate.
- Amerigo Scientific. (2024, April 16). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis.
- Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling.
- ProteoGenix. (n.d.). Size exclusion chromatography for protein purification.
- GoldBio. (2024, August 27). An In-Depth Guide to Size Exclusion Chromatography for Protein Purification.
- Dib, M., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
- LCGC International. (2020, December 11). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate.
- BOC Sciences. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- Repository UIN Saizu. (n.d.). Activation of Primary Alcohols via Metal Ligand Cooperation in (PhI2P2-)AlH and the Synthesis and Characterization of Redox Act.
- ResearchGate. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.
- Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215.
- BenchChem. (n.d.). An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation.
- IDT. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Mikulec, L. J., & Puleo, D. A. (1996). Use of p-nitrophenyl chloroformate chemistry to immobilize protein on orthopedic biomaterials.
- The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
- Crich, D., & Vinod, A. U. (2006). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of Organic Chemistry, 71(21), 8013-8019.
- ResearchGate. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- ResearchGate. (n.d.). Reactions of primary alcohols with various nucleophiles.
- ResearchGate. (n.d.). Glycoconjugates of Quinolines: Application in Medicinal Chemistry.
- Google Patents. (n.d.). Method for producing p-nitrophenyl chloroformate.
- BOC Sciences. (2025, March 18). Advanced Protein Conjugation Techniques.
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Reduction of 3-(quinolin-3-yl)prop-2-yn-1-ol
Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective reduction of 3-(quinolin-3-yl)prop-2-yn-1-ol. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives and challenges in the reduction of 3-(quinolin-3-yl)prop-2-yn-1-ol?
The primary objective is the selective reduction of the alkyne (carbon-carbon triple bond) to an alkene (carbon-carbon double bond) or an alkane (carbon-carbon single bond) without affecting other functional groups. The key challenges are:
-
Chemoselectivity: The substrate contains three reducible functionalities: the alkyne, the quinoline ring, and the propargylic alcohol. The quinoline ring is susceptible to reduction under harsh hydrogenation conditions, often leading to a tetrahydroquinoline derivative.[1][2] The propargylic C-O bond can also undergo hydrogenolysis (cleavage), although this is less common.
-
Stereoselectivity: When reducing the alkyne to an alkene, the reaction must be controlled to produce either the desired cis (Z) or trans (E) isomer.
-
Over-reduction: A highly active catalyst can reduce the alkyne all the way to the corresponding alkane, 3-(quinolin-3-yl)propan-1-ol, bypassing the desired alkene intermediate.[3]
Q2: Which reduction methods should I consider for this transformation?
The choice of reducing agent is dictated by the desired product. The three main outcomes are summarized below.
| Desired Product | Recommended Method | Stereochemical Outcome | Key Considerations |
| (Z)-3-(quinolin-3-yl)prop-2-en-1-ol | Catalytic Hydrogenation (H₂) with Lindlar's Catalyst | cis (syn-addition) | Lindlar's catalyst is "poisoned" to prevent over-reduction and is highly selective for the alkyne over the quinoline ring.[4][5][6] |
| (E)-3-(quinolin-3-yl)prop-2-en-1-ol | Dissolving Metal Reduction (Na in liquid NH₃ ) | trans (anti-addition) | This method provides excellent stereoselectivity for the trans isomer.[7][8] Care must be taken with terminal alkynes, though this is not an issue here.[9] |
| (E)-3-(quinolin-3-yl)prop-2-en-1-ol | Hydride Reduction (LiAlH₄ ) | Typically trans | A good alternative that avoids catalytic hydrogenation, thus preserving the quinoline ring. The mechanism involves hydride delivery to the alkyne.[10][11][12] |
| 3-(quinolin-3-yl)propan-1-ol | Catalytic Hydrogenation (H₂ with Pd/C or PtO₂ ) | N/A | These conditions are highly active and will likely reduce both the alkyne and the quinoline ring.[3][13] This method is only suitable if full saturation of both moieties is the goal. |
Q3: My reaction is sluggish and gives a low yield. What are the likely causes?
Low yields or incomplete reactions can stem from several factors:
-
Catalyst Inactivity: If using a heterogeneous catalyst like Lindlar's, it may be old or improperly stored.
-
Poor Solubility: Quinoline derivatives can have limited solubility in common reaction solvents.[14] A heterogeneous reaction mixture can lead to slow kinetics.
-
Insufficient Reagent/Gas: In catalytic hydrogenations, ensuring a proper atmosphere of hydrogen (e.g., via a balloon or a Parr shaker) is critical. For hydride reductions, using a sufficient molar excess of the reagent is necessary.
-
Inappropriate Solvent: The choice of solvent can dramatically impact reaction rates and selectivity. For instance, some palladium-catalyzed hydrogenations show improved selectivity in non-polar solvents like hexanes.[15]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: I am trying to synthesize the cis-alkene, but I am getting significant amounts of the fully saturated alkane (over-reduction).
Primary Cause: Your catalyst system is too active. Standard palladium on carbon (Pd/C) or platinum catalysts are designed for complete hydrogenation and are too aggressive to stop at the alkene stage.[3]
Solution: Use a Deactivated or "Poisoned" Catalyst. The industry standard for converting an alkyne to a cis-alkene is Lindlar's catalyst .[16][17] This is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison, typically lead acetate and quinoline.[5][6]
-
Why it works (Expertise & Trustworthiness): The lead "poisons" the most active sites on the palladium surface, reducing its catalytic activity. This deactivation is sufficient to prevent the subsequent reduction of the initially formed alkene to an alkane, allowing it to be isolated in high yield.[16] The hydrogenation occurs via syn-addition of hydrogen atoms from the catalyst surface, leading exclusively to the cis stereochemistry.[6]
Workflow: Troubleshooting Over-reduction
Caption: Decision tree for addressing over-reduction.
Problem 2: The quinoline ring in my starting material is being reduced.
Primary Cause: You are using a reducing system that is not chemoselective for the alkyne. Catalytic hydrogenation with highly active, un-poisoned catalysts (e.g., Pd/C, PtO₂, Raney-Ni) under standard conditions will readily reduce the heterocyclic quinoline ring, typically to 1,2,3,4-tetrahydroquinoline.[1][18]
Solutions:
-
For cis-Alkene Synthesis (Catalytic Hydrogenation): Ensure you are using a properly prepared Lindlar's catalyst . Its poisoned nature makes it highly selective for the alkyne functional group over the aromatic system.[19]
-
For trans-Alkene Synthesis (Hydride Reduction): Use Lithium Aluminum Hydride (LiAlH₄) . Hydride reagents like LiAlH₄ are nucleophilic and typically do not reduce isolated carbon-carbon double or triple bonds or aromatic rings.[12][20] However, they are effective at reducing propargylic alcohols to trans-allylic alcohols.[10][11] This method completely avoids catalytic hydrogenation and the associated risk of quinoline reduction.
Diagram: Chemoselective vs. Non-selective Reduction
Caption: Pathways for selective vs. non-selective reduction.
Problem 3: I am trying to synthesize the trans-alkene with LiAlH₄, but the yield is poor and I recover starting material.
Primary Cause: Reaction conditions, particularly solvent and temperature, are critical for LiAlH₄ reductions of propargylic alcohols. The mechanism is believed to involve the formation of an aluminum alkoxide intermediate, which directs the hydride delivery.
Solutions & Optimization:
-
Solvent Choice: The reaction is highly solvent-dependent. Anhydrous ethers like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) are required.[12] LiAlH₄ reacts violently with protic solvents like water or alcohols.[20]
-
Temperature Control: The stereochemical outcome and yield can be temperature-dependent. For the formation of (E)-allylic alcohols, conducting the reaction at low temperatures (e.g., -15 °C to 0 °C) in THF has been shown to be effective.[11] In contrast, running the reaction in refluxing diethyl ether can sometimes lead to rearranged products.[11]
-
Mode of Addition: For selective reductions, an "inverse addition" method, where the LiAlH₄ solution is added slowly to the substrate solution, can sometimes improve selectivity by ensuring the reagent is never in large excess.[21]
-
Work-up Procedure: A careful work-up is essential. The reaction is typically quenched by the sequential, slow addition of water, followed by an aqueous base (like 15% NaOH), and then more water (Fieser work-up) to safely destroy excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.
Detailed Experimental Protocols
Protocol 1: Synthesis of (Z)-3-(quinolin-3-yl)prop-2-en-1-ol via Lindlar Reduction
This protocol is designed for the selective syn-hydrogenation of the alkyne.
Materials:
-
3-(quinolin-3-yl)prop-2-yn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (as an additional inhibitor, optional)
-
Anhydrous solvent (e.g., Toluene, Hexane, or Ethyl Acetate)
-
Hydrogen gas (H₂) balloon
-
Celite™
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(quinolin-3-yl)prop-2-yn-1-ol (1 equivalent).
-
Add Lindlar's catalyst (0.1 g per 1 g of substrate).[19]
-
Add anhydrous solvent (e.g., Toluene, 25 mL per 1 g of substrate).[19]
-
(Optional) Add 1-2 drops of quinoline to further deactivate the catalyst and enhance selectivity.
-
Seal the flask with a septum, and purge the system with nitrogen, followed by hydrogen gas.
-
Inflate a balloon with hydrogen gas and connect it to the flask via a needle.
-
Stir the mixture vigorously at room temperature under the H₂ atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (Z)-allylic alcohol.
Protocol 2: Synthesis of (E)-3-(quinolin-3-yl)prop-2-en-1-ol via LiAlH₄ Reduction
This protocol is for the selective synthesis of the trans-allylic alcohol.
Materials:
-
3-(quinolin-3-yl)prop-2-yn-1-ol
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Rochelle's salt (potassium sodium tartrate) or reagents for Fieser work-up (H₂O, 15% aq. NaOH)
Procedure (Handle LiAlH₄ with extreme care in a fume hood):
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 3-(quinolin-3-yl)prop-2-yn-1-ol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Slowly add the LiAlH₄ suspension to the stirred substrate solution at 0 °C via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with extreme caution by the slow, dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams).
-
Next, add 15% aqueous NaOH solution (X mL).
-
Finally, add water again (3X mL) and stir the mixture vigorously for 30 minutes until a white, granular precipitate of aluminum salts forms.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and filter the solid precipitate. Wash the solid thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure (E)-allylic alcohol.
References
-
Marshall, J. A., & Johns, B. A. (1998). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. The Journal of Organic Chemistry, 63(21), 7885–7892. Available at: [Link]
-
Wipf, P., & Ribe, S. (2008). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Organic Letters, 10(21), 4839–4842. Available at: [Link]
-
Sydnes, L. K., et al. (2008). Stereospecific synthesis of allylic and homoallylic alcohols from functionalized propargylic alcohols. ARKIVOC, 2008(xiv), 242-268. Available at: [Link]
-
ResearchGate. (n.d.). Conversion of propargylic alcohols 2 to the corresponding (E)-allylic alcohols ((E)-3) by treatment with LAH in THF at -15 o C. [Image]. Available at: [Link]
-
Lumen Learning. (n.d.). Reduction of Alkynes. MCC Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Available at: [Link]
-
Ashenhurst, J. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Alkynes. Available at: [Link]
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Kabalka, G. W., Yao, M.-L., & Borella, S. (2006). Generation of Cations from Alkoxides: Allylation of Propargyl Alcohols. Journal of the American Chemical Society, 128(35), 11320–11321. Available at: [Link]
-
Ashenhurst, J. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
Wikipedia. (n.d.). Lindlar catalyst. Available at: [Link]
-
Aakash Institute. (n.d.). Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar Catalyst. Available at: [Link]
-
ChemTalk. (2023, October 2). Lindlar's Catalyst. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Available at: [Link]
-
University of Bristol. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. Available at: [Link]
-
Aggarwal, T. (n.d.). Methods in Organic Synthesis. University of Delhi. Available at: [Link]
-
OpenOChem Learn. (n.d.). Reduction of Alkynes. Available at: [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Available at: [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]
-
Manna, S., et al. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances, 14, 25863-25895. Available at: [Link]
-
Ghosh, C., et al. (2025). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. The Journal of Organic Chemistry. Available at: [Link]
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- 4. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
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- 17. Catalytic Hydrogenation of Alkenes and Alkynes- Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar Catalyst, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
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Purification strategies for 3-(Quinolin-3-yl)propan-1-ol via column chromatography
Welcome to the technical support resource for the chromatographic purification of 3-(Quinolin-3-yl)propan-1-ol. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and practical protocols to overcome common challenges associated with purifying polar, nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of 3-(Quinolin-3-yl)propan-1-ol via column chromatography.
Question: My compound is streaking or "tailing" significantly on the silica gel TLC plate. What causes this and how can I fix it?
Answer: This is the most prevalent issue when working with basic compounds like quinolines on standard silica gel.[1] Silica gel possesses acidic silanol groups (Si-OH) on its surface, which strongly interact with the basic nitrogen atom of the quinoline ring. This strong, sometimes irreversible, binding causes the compound to drag along the plate instead of moving as a compact spot, a phenomenon known as tailing.[1]
The most effective solution is to neutralize these acidic sites by adding a basic modifier to your mobile phase.[1]
-
Primary Recommendation: Add 0.5-2.0% triethylamine (NEt₃) to your solvent system.
-
Alternative: Use a pre-mixed solution of 1-10% ammonia in methanol, and add this stock solution as a component of your mobile phase (e.g., 5% of a 10% NH₃/MeOH solution in dichloromethane).[2]
Question: My spots are not moving off the baseline on the TLC plate (Rf ≈ 0), even with ethyl acetate.
Answer: An Rf value near zero indicates that your mobile phase (eluent) is not polar enough to displace the compound from the highly polar stationary phase (silica gel).[1] 3-(Quinolin-3-yl)propan-1-ol is a polar molecule due to the alcohol group and the nitrogenous aromatic system.
-
Solution: You need to increase the polarity of your eluent. A common and effective solvent system for such compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase the concentration until you achieve an optimal Rf value, typically between 0.25 and 0.35 for column chromatography.[3]
Question: I'm not achieving good separation between my product and a persistent impurity. What are my options?
Answer: If two compounds have very similar Rf values, it suggests they have similar polarities in the chosen solvent system. To improve separation, you must alter the selectivity of the chromatography system.
-
Change the Solvent System: The interactions between solutes, solvent, and stationary phase are complex. Switching to a different solvent system, even one with similar overall polarity, can drastically change the relative separation. For instance, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.[3] Incorporating a solvent that can engage in different types of interactions, like π-π stacking with the quinoline ring, can also be effective. Toluene is an excellent choice for this and can be used in systems like ethyl acetate/toluene.[3]
-
Try a Different Stationary Phase: If changing the mobile phase is ineffective, the issue may require a different stationary phase. Alumina (basic or neutral) can be a good alternative to acidic silica for basic compounds.[3] Reversed-phase chromatography, which uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile), separates compounds based on hydrophobicity and can provide a completely different selectivity profile.[4]
Question: How do I know if my compound is decomposing on the silica gel column?
Answer: Compound decomposition on silica gel is a known risk, especially for sensitive molecules.[2] Signs of decomposition include the appearance of new spots on TLC after exposure to silica, a low total recovery of mass from the column, or fractions that contain a mixture of your starting material and a new, unidentifiable impurity.[2] A definitive way to test for this is to perform a 2D TLC analysis (see Protocol 3).
In-Depth Troubleshooting Guides
Problem 1: Severe Peak Tailing and Poor Resolution in Column
Primary Cause: Strong acid-base interactions between the basic quinoline nitrogen and acidic silanol groups on the silica gel surface lead to non-ideal elution behavior.[1][5] This causes the compound to elute slowly and over many fractions, resulting in broad, tailing peaks and poor separation from nearby impurities.
Solutions:
-
Incorporate a Basic Modifier (Recommended):
-
Mechanism: A small amount of a competitive base, like triethylamine (NEt₃), is added to the mobile phase. The NEt₃ preferentially binds to the acidic silanol sites, effectively "masking" them from your quinoline compound.[1] This allows the compound to elute based on polarity with minimal tailing.
-
Protocol: See Protocol 2: Packing and Running a Standard Silica Gel Column with a Basic Modifier.
-
-
Switch to a Non-Acidic Stationary Phase:
-
Alumina (Al₂O₃): Alumina is available in basic, neutral, and acidic grades. For a basic compound like 3-(Quinolin-3-yl)propan-1-ol, neutral or basic alumina is an excellent choice to avoid the strong acidic interactions that cause tailing on silica.[3][4] The elution order of compounds may differ from silica gel, so TLC analysis on alumina plates is necessary to develop a new solvent system.
-
Reversed-Phase Silica (C18): This technique separates compounds primarily based on hydrophobicity. Your polar compound will elute earlier with a highly polar mobile phase (e.g., water/methanol or water/acetonitrile).[6][7] This offers a completely orthogonal separation mechanism and is very effective for polar compounds that are difficult to purify via normal-phase chromatography.
-
Problem 2: Co-elution with a Similarly Polar Impurity
Primary Cause: The impurity and the target compound have nearly identical affinities for the stationary phase in the chosen mobile phase, making separation difficult.
Solutions:
-
Optimize Mobile Phase Selectivity:
-
Solvent Substitution: The goal is to introduce different intermolecular forces to differentiate the compounds.
-
If using Hexane/Ethyl Acetate, switch to Dichloromethane/Methanol . Methanol is a hydrogen-bond donor and acceptor, offering different interactions than ethyl acetate.[3]
-
Incorporate an aromatic solvent like Toluene . A system of Toluene/Ethyl Acetate can improve the separation of aromatic compounds through π-π interactions.[3]
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the column run.[4] This technique can sharpen peaks and improve the resolution of closely eluting compounds. Start with a polarity low enough to retain all compounds, then slowly increase the percentage of the more polar solvent to elute them sequentially.
Troubleshooting Workflow for Poor Separation
Caption: A logical workflow for diagnosing and solving poor separation issues.
-
Problem 3: Compound Appears to Decompose on the Column
Primary Cause: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[2] For quinolines, this could involve acid-catalyzed reactions or oxidation, especially if stored on the column for extended periods.[8]
Solutions:
-
Confirm Instability:
-
Method: Use the 2D TLC technique described in Protocol 3. This will definitively show if the compound is degrading upon contact with silica gel.[2]
-
-
Mitigate Degradation:
-
Deactivate Silica Gel: Before use, you can treat the silica gel with the same base-containing mobile phase you plan to use for the elution. This neutralizes the most aggressive acidic sites.
-
Run the Column Quickly: Do not let the compound sit on the column for an extended period. Prepare all fractions and materials beforehand to ensure an efficient process.
-
Switch to a Milder Stationary Phase: If decomposition is confirmed, immediately switch to a less harsh stationary phase like neutral alumina or Florisil.[2]
-
Mechanism of Tailing and Mitigation
Caption: How a basic modifier prevents peak tailing on silica gel.
Data & Reference Tables
Table 1: Recommended Solvent Systems for 3-(Quinolin-3-yl)propan-1-ol
| Solvent System Components | Polarity | Typical Starting Ratio | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | High | 98:2 (v/v) | Excellent for highly polar compounds. Increase MeOH to increase polarity.[3] |
| Ethyl Acetate (EtOAc) / Hexanes | Medium | 50:50 (v/v) | A standard system; may require a basic modifier to prevent tailing. |
| Toluene / Ethyl Acetate (EtOAc) | Medium | 80:20 (v/v) | Good for aromatic compounds; can alter selectivity via π-π interactions.[3] |
| Acetonitrile (MeCN) / Water (H₂O) | High (Reversed-Phase) | 90:10 (v/v) | For use with C18 silica. Decrease MeCN to increase polarity and elute faster.[7] |
Table 2: Properties of Common Stationary Phases
| Stationary Phase | Type | Surface Chemistry | Best For |
| Silica Gel | Normal Phase | Acidic (Si-OH) | General purpose purification of moderately polar to non-polar compounds.[4] |
| Alumina (Neutral) | Normal Phase | Neutral (Al-OH) | Purification of basic or acid-sensitive compounds.[3][4] |
| Alumina (Basic) | Normal Phase | Basic | Strong retention of acidic compounds; good for purifying very basic compounds. |
| C18-Silica | Reversed Phase | Non-polar (Si-C₁₈H₃₇) | Purification of polar, water-soluble compounds. |
Experimental Protocols
Protocol 1: Developing a Mobile Phase using TLC
-
Prepare Stock Solution: Dissolve a small amount of your crude 3-(Quinolin-3-yl)propan-1-ol in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Keep the spot small and concentrated.[1]
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen test eluent (e.g., 95:5 DCM/MeOH with 1% NEt₃). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The quinoline ring is UV active.
-
Calculate Rf: The Retention Factor (Rf) is the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimize: Adjust the solvent ratio until your target compound has an Rf value between 0.25 and 0.35 . This Rf range typically translates well to good separation on a column.
Protocol 2: Packing and Running a Column with a Basic Modifier
-
Slurry Preparation: In a beaker, mix silica gel with your chosen mobile phase (e.g., 97:3 DCM/MeOH + 1% NEt₃) to form a consistent slurry. The amount of silica should be 50-100 times the mass of your crude sample.
-
Column Packing: Secure the column vertically. Add a small amount of eluent, then pour the slurry into the column. Use gentle air pressure to pack the silica into a uniform bed, ensuring no air bubbles or cracks form.[9]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel or Celite by dissolving the compound, adding the adsorbent, and evaporating the solvent to a dry, free-flowing powder.[9][10] Carefully add the sample to the top of the packed silica bed.
-
Elution: Carefully add the mobile phase to the column without disturbing the top layer. Apply pressure and begin collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Assessing Compound Stability on Silica Gel (2D TLC)
-
First Dimension: Spot your crude mixture on the bottom-left corner of a square TLC plate. Develop the plate as usual in your chosen eluent.
-
Dry and Rotate: Remove the plate and allow it to dry completely for 10-15 minutes. This ensures all solvent from the first run has evaporated.
-
Second Dimension: Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the new baseline. Develop the plate again in the exact same solvent system.
-
Analysis:
-
Stable Compound: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin.
-
Unstable Compound: If your target compound is degrading, you will see new spots that are off the 45-degree diagonal, originating from the horizontal position of your product spot after the first dimension. This indicates that new substances were formed while the compound was sitting on the silica.[2]
-
References
- Bete-Goulas, K., Figadère, B., & Duret, P. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem.
- COSMOSIL. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. COSMOSIL.
- Wawrzynowicz, T., & Soczewiński, E. (2008). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases.
- University of Rochester. (n.d.).
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Song, C., et al. (2024). A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex.
- BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
- Raposo, M. M. M., et al. (2020). Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. Molecules, 25(12), 2759.
- Khodayari, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5167–5178.
- ResearchGate. (2024, March 1).
- Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
- Google Patents. (2016).
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
- Organic Syntheses. (2025, June 19).
- BenchChem. (n.d.). Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis. BenchChem.
- Kirkland, J. J., & Glajch, J. L. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.
- Shinde, A., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 20, 2083–2096.
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol. BenchChem.
- LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
- Teledyne ISCO. (n.d.).
- Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- International Journal of Scientific & Technology Research. (n.d.).
- ResearchGate. (2016, March 24).
- MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
- Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS.
- MDPI. (2024, February 7).
- ACS Omega. (2023, November 8). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. chromtech.com [chromtech.com]
- 5. akjournals.com [akjournals.com]
- 6. nacalai.com [nacalai.com]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. teledynelabs.com [teledynelabs.com]
Solving solubility issues of 3-(Quinolin-3-yl)propan-1-ol in aqueous media
Case ID: QZn-3-OH-Solubility Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting aqueous solubility for biological and chemical applications
Executive Summary
You are encountering solubility difficulties with 3-(Quinolin-3-yl)propan-1-ol because it behaves as a lipophilic weak base .
The quinoline core is aromatic and planar, driving strong intermolecular stacking (low aqueous solubility), while the nitrogen atom (pKa ~4.9) remains unprotonated at neutral pH. The propyl-alcohol chain adds minor polarity but is insufficient to overcome the hydrophobic drive of the bicyclic aromatic system in pure water.
To solve this, you must disrupt the crystal lattice or ionize the nitrogen. This guide provides three validated workflows to achieve solubility >1 mg/mL.
Module 1: The pH-Switch Strategy (Protonation)
Best for: Chemical synthesis, early-stage PK studies, and acidic media stability testing.
The Mechanism
The quinoline nitrogen has a pKa of approximately 4.9 .[1]
-
At pH 7.4 (PBS): The compound is >99% neutral (uncharged). Solubility is minimal (likely <100 µg/mL).
-
At pH 2.0: The compound is >99% protonated (cationic). Solubility increases exponentially (often >10 mg/mL).
Protocol: In-Situ Salt Formation
Do not dissolve directly in water. Use this "Acid-First" method:
-
Weigh the target amount of 3-(Quinolin-3-yl)propan-1-ol.
-
Add 0.1 M HCl (or 0.1 M Methanesulfonic Acid) directly to the solid.
-
Volume Calculation: Ensure you have at least 1.1 molar equivalents of acid relative to the compound.
-
-
Vortex/Sonicate until clear. The solution should turn slightly yellow (characteristic of protonated quinoline).
-
Dilute to the final volume with water or saline.
-
Warning: If you dilute with a strong buffer (like PBS) that raises the pH above 4.0, the compound will precipitate immediately.
-
Figure 1: Solubility dependence on pH relative to the quinoline pKa (4.9).
Module 2: Cosolvent Systems (Neutral pH)
Best for: In vitro cellular assays where acidic pH is toxic.
The Mechanism
Since you cannot use acid for cell culture, you must lower the dielectric constant of the solvent. A ternary system (Solvent + Surfactant + Water) is required to prevent "crashing out" upon dilution.
Recommended Formulation (Stock -> Assay)
| Component | Stock Conc. | Function |
| DMSO | 20 mg/mL | Primary solvent (breaks crystal lattice). |
| PEG 400 | N/A | Cosolvent (bridge between DMSO and water). |
| Tween 80 | N/A | Surfactant (prevents aggregation). |
Step-by-Step Dilution Protocol
-
Make Stock: Dissolve compound in 100% DMSO at 20 mM .
-
Intermediate Dilution (Critical Step):
-
Do NOT add DMSO stock directly to media.
-
Mix DMSO stock 1:1 with PEG 400 .
-
-
Final Dilution: Slowly add the (DMSO/PEG) mix to the cell media while vortexing.
-
Target: Final DMSO concentration < 0.5% to avoid cytotoxicity.
-
Module 3: Cyclodextrin Encapsulation (Gold Standard)
Best for: In vivo animal studies (IV/IP/Oral) and long-term stability.
The Mechanism
The quinoline ring fits perfectly into the hydrophobic cavity of Beta-Cyclodextrins . The outer shell renders the complex water-soluble without changing the pH.
Preferred Excipients
-
HP-β-CD (Hydroxypropyl-beta-cyclodextrin): Standard choice.[2]
-
SBE-β-CD (Sulfobutylether-beta-cyclodextrin / Captisol®): Better for IV safety.
Complexation Protocol
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Add excess 3-(Quinolin-3-yl)propan-1-ol powder to the solution.
-
Autoclave or stir at 50°C for 4 hours. Heat facilitates the entry of the quinoline ring into the cavity.
-
Filter through a 0.22 µm PVDF filter to remove un-complexed solid.
-
The filtrate is a stable, soluble drug-CD complex ready for injection.
Figure 2: Workflow for creating a Cyclodextrin inclusion complex.
Troubleshooting FAQ
Q: I dissolved the compound in DMSO, but it turned into a white cloud when I added it to my buffer. Why? A: This is the "Solvent Shift" effect. The compound is soluble in DMSO but insoluble in water. When you add water, the DMSO gets diluted, the solvent power drops, and the compound precipitates (crashes out) instantly.
-
Fix: Use the Module 3 (Cyclodextrin) method or the Module 2 (PEG 400 intermediate) step.
Q: Can I use ethanol instead of DMSO? A: Yes, but ethanol is more volatile and has a lower solubilizing power for rigid aromatics than DMSO. Ethanol is acceptable for oral gavage vehicles (up to 10%) but less ideal for high-concentration stocks.
Q: Is the alcohol group (-OH) on the propyl chain helpful? A: It helps slightly, but not enough. The LogP is still ~2.16. The hydrophobic quinoline ring dominates the behavior. The -OH group does, however, make the molecule a good candidate for ester prodrugs (e.g., succinate ester) if you need to chemically modify it for solubility later.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. (Data on pKa and general solubility properties of the quinoline core). Retrieved from [Link]
- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative guide on HP-β-CD complexation). Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Principles of selecting counter-ions like Mesylate/HCl for weak bases). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting 3-(Quinolin-3-yl)propan-1-ol Functionalization
Welcome to the Technical Support Center. As researchers and drug development professionals, working with bifunctional heteroaromatics like 3-(quinolin-3-yl)propan-1-ol presents unique chemoselectivity challenges. This molecule contains both an electron-deficient aromatic system with a highly nucleophilic basic nitrogen (quinoline) and a reactive primary aliphatic alcohol.
This guide provides field-proven insights, causal explanations, and self-validating protocols to help you minimize side reactions and achieve high-yielding functionalizations.
Part 1: Core Troubleshooting & FAQs
Issue 1: N-Alkylation Over O-Alkylation
Q: I am trying to synthesize the methyl ether of 3-(quinolin-3-yl)propan-1-ol using methyl iodide and K₂CO₃, but I am recovering a highly polar byproduct and almost no desired ether. What is happening?
Causality & Solution: You are observing competitive N-alkylation. The lone pair on the quinoline nitrogen is highly nucleophilic and reacts rapidly with alkyl halides to form a quaternary quinolinium salt (the highly polar byproduct). Weak bases like K₂CO₃ are insufficient to deprotonate the primary aliphatic alcohol (pKₐ ~16).
To achieve selective O-alkylation, you must fundamentally alter the nucleophilicity gradient. By using a strong, non-nucleophilic base like Sodium Hydride (NaH), you quantitatively deprotonate the alcohol to form an alkoxide. This alkoxide is exponentially more nucleophilic than the neutral quinoline nitrogen, shifting the chemoselectivity entirely toward O-alkylation[1].
Issue 2: N-Oxidation During Primary Alcohol Oxidation
Q: I need to oxidize the primary alcohol to an aldehyde, but using standard peroxides or mCPBA yields a mixture of the aldehyde and a quinoline N-oxide. How can I avoid N-oxidation?
Causality & Solution: Peroxo-species and peracids act via direct electrophilic oxygen transfer, which readily targets the electron-rich quinoline nitrogen to form an N-oxide. To selectively oxidize the primary alcohol, you must use reagents that operate via an alkoxide intermediate or radical-based hydrogen abstraction.
Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that selectively coordinates to the alcohol under mild, neutral conditions, preventing nitrogen interference[2]. Alternatively, a CuI/TEMPO-catalyzed aerobic oxidation provides a highly selective, green route to the aldehyde without affecting the heteroaromatic ring[3].
Issue 3: Elimination and Polymerization During Halogenation
Q: Attempting to convert the alcohol to a bromide using PBr₃ or SOCl₂ results in significant polymeric sludge and elimination byproducts (e.g., allylquinoline). How can I improve this?
Causality & Solution: The basic quinoline nitrogen coordinates strongly with Lewis acidic reagents like PBr₃ or SOCl₂. This forms insoluble complexes, causes localized exothermic heating, and generates HX equivalents that promote E2 elimination instead of the desired Sₙ2 substitution.
To prevent this, utilize the Appel Reaction (CBr₄ and PPh₃). The Appel reaction proceeds under strictly neutral conditions. The phosphine activates the halide without generating free acid, preventing the basic nitrogen from interfering with the activation of the alcohol[4].
Part 2: Quantitative Data & Method Comparison
Table 1: Alkylation Conditions Comparison
| Base Strength | Solvent | Electrophile | Chemoselectivity | Major Product | Typical Yield |
| Weak (K₂CO₃) | DMF | MeI | N-Attack | Quinolinium Salt | >80% (Undesired) |
| Moderate (DIPEA) | CH₂Cl₂ | MeI | N-Attack | Quinolinium Salt | >70% (Undesired) |
| Strong (NaH) | THF | MeI | O-Attack | Alkyl Ether | 85–95% (Desired) |
Table 2: Oxidation Reagents Comparison
| Oxidant System | Conditions | Mechanism | Major Product | Chemoselectivity |
| mCPBA | CH₂Cl₂, 0 °C | Oxygen Transfer | N-Oxide | Poor |
| H₂O₂ / AcOH | Heat | Oxygen Transfer | N-Oxide / Acid | Poor |
| DMP | CH₂Cl₂, RT | Alkoxide Intermediate | Aldehyde | Excellent |
| CuI / TEMPO | Air, CH₃CN, RT | Radical H-Abstraction | Aldehyde | Excellent |
Table 3: Halogenation Methods Comparison
| Reagent | Conditions | Mechanistic Issue | Outcome |
| PBr₃ | Neat or CH₂Cl₂ | Lewis acid coordination to N | Elimination / Polymerization |
| SOCl₂ | Reflux | Harsh acidic environment | Low yield, difficult workup |
| CBr₄ / PPh₃ | CH₂Cl₂, 0 °C to RT | Neutral, mild activation | High yield of Alkyl Bromide |
Part 3: Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , meaning physical indicators during the reaction will confirm whether the mechanistic pathway is proceeding correctly.
Protocol 1: Selective O-Alkylation (Synthesis of Methyl Ether)
-
Preparation: Flame-dry a round-bottom flask. Add 3-(quinolin-3-yl)propan-1-ol (1.0 equiv) to anhydrous THF (0.2 M). Cool to 0 °C under an argon atmosphere.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Self-Validation Check: Vigorous hydrogen gas (H₂) evolution will occur. Stir for 30 minutes. The complete cessation of bubbling confirms the quantitative conversion of the alcohol to the highly nucleophilic alkoxide.
-
-
Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Warm to room temperature and stir for 2 hours.
-
Workup: Quench carefully with cold water. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Selective Aerobic Oxidation to Aldehyde (CuI/TEMPO)
-
Preparation: To a flask open to ambient air, add 3-(quinolin-3-yl)propan-1-ol (1.0 equiv), CuI (5 mol%), TEMPO (5 mol%), and 2,2'-bipyridine (bpy, 5 mol%) in CH₃CN (0.5 M).
-
Initiation: Add N-methylimidazole (NMI, 10 mol%) to facilitate the catalytic cycle.
-
Self-Validation Check: The reaction mixture will transition from a pale green to a distinct, deep reddish-brown color, visually confirming the initiation of the active Cu-TEMPO catalytic cycle.
-
-
Reaction: Stir vigorously at room temperature open to the air for 4–6 hours. Monitor by TLC (UV-active quinoline) to confirm the disappearance of the polar alcohol spot.
-
Workup: Filter the mixture through a short pad of silica gel, eluting with EtOAc, and concentrate to yield the pure aldehyde.
Protocol 3: Appel Bromination (Synthesis of Alkyl Bromide)
-
Preparation: Dissolve 3-(quinolin-3-yl)propan-1-ol (1.0 equiv) and Carbon Tetrabromide (CBr₄, 1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C.
-
Activation: Add Triphenylphosphine (PPh₃, 1.3 equiv) in small portions over 15 minutes to control the exotherm.
-
Self-Validation Check: The solution will turn slightly yellow upon the formation of the active halomethylphosphonium salt.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Self-Validation Check: The massive precipitation of a white solid (triphenylphosphine oxide, Ph₃P=O) during concentration indicates successful phosphine oxidation and halide transfer. Purify by flash column chromatography.
-
Part 4: Mechanistic & Workflow Diagrams
Decision tree for chemoselective functionalization of 3-(Quinolin-3-yl)propan-1-ol.
Mechanistic divergence in alkylation based on base strength and nucleophilicity.
Part 5: References
-
Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles Source: ACS Catalysis URL:[Link][1]
-
Aerobic Oxidation of Primary Alcohols to Aldehydes (Cu/TEMPO) Source: Organic Chemistry Portal (via J. Am. Chem. Soc., 2011, 133, 16901-16910) URL:[Link][3]
-
Oxidation and Reduction Reactions: Dess-Martin Periodinane (DMP) Source: Arts, Science, and Commerce College, Kolhar URL:[Link][2]
-
Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL:[Link][4]
Sources
Optimization of reaction temperature for 3-(Quinolin-3-yl)propan-1-ol synthesis
Welcome to the technical support center for the synthesis of 3-(Quinolin-3-yl)propan-1-ol and related quinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the critical parameter of reaction temperature. The content is structured in a question-and-answer format to provide direct, actionable solutions to issues you may encounter in the lab.
Introduction: The Critical Role of Temperature in Quinoline Synthesis
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry and materials science.[1][2] The target molecule, 3-(Quinolin-3-yl)propan-1-ol, is typically synthesized via a multi-step process. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction (e.g., the Heck reaction) to install the three-carbon sidechain onto the quinoline core, followed by a reduction step.
Temperature is arguably one of the most influential parameters in these synthetic steps. Insufficient thermal energy can lead to sluggish or stalled reactions, while excessive heat can trigger catalyst decomposition, substrate degradation, and the formation of unwanted byproducts.[3][4][5] This guide provides a framework for rationally optimizing the reaction temperature to maximize yield, purity, and reproducibility.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during the synthesis and provides targeted solutions.
Issue 1: Low or No Conversion in the Heck Coupling Step
-
Question: I am attempting a Heck reaction between 3-bromoquinoline and allyl alcohol (or a related propene derivative) and observing very low conversion to the desired 3-(quinolin-3-yl)prop-2-en-1-ol intermediate. What is the likely cause related to temperature?
-
Answer: Low conversion is often due to insufficient kinetic energy for the reaction to proceed at an appreciable rate. The C-H activation or the oxidative addition of the palladium catalyst into the aryl halide bond is frequently the rate-limiting step and requires elevated temperatures.[6]
Troubleshooting Steps:
-
Verify Baseline Temperature: For many Heck reactions involving aryl bromides, a starting temperature of 80-100 °C is common.[7][8] If your temperature is below this range, it is likely too low.
-
Incremental Temperature Increase: Raise the reaction temperature in 10-15 °C increments. Monitor the reaction progress closely at each new setpoint using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Solvent Consideration: Ensure your reaction temperature does not exceed the boiling point of your solvent. If a higher temperature is required, switch to a higher-boiling solvent such as DMF, NMP, or dioxane. Note that changing the solvent may require re-optimization of other parameters like the base or catalyst ligand.[7]
-
Catalyst Stability: Be aware that very high temperatures (e.g., >140-150 °C) can lead to the decomposition of the palladium catalyst, which would present as a reaction that starts but then stalls.[7] If you suspect this, lowering the temperature after an initial heating period might be beneficial.
-
Issue 2: Significant Byproduct Formation in the Coupling Reaction
-
Question: My Heck reaction is proceeding, but I am observing a complex mixture of byproducts, reducing the yield of the desired product. Can temperature be the cause?
-
Answer: Yes, excessive temperature is a primary cause of byproduct formation. High thermal energy can open up competing reaction pathways and lead to the degradation of starting materials or the desired product.[4][5]
Common Byproducts and Temperature-Related Causes:
-
Double Bond Isomerization: In Heck reactions with allyl alcohol, high temperatures can promote isomerization of the double bond, leading to a mixture of regioisomers.
-
Dehalogenation of Starting Material: At high temperatures, the aryl halide can be reduced (hydrodehalogenation), consuming the starting material without forming the product.
-
Polymerization: α,β-unsaturated products can be prone to polymerization at elevated temperatures.[4]
-
Catalyst Degradation Products: Blackening of the reaction mixture (formation of palladium black) is a visual indicator of catalyst decomposition, which is often accelerated by heat.
Troubleshooting Steps:
-
Reduce Reaction Temperature: If you have established that the reaction proceeds at a higher temperature but gives byproducts, try reducing the temperature by 10-20 °C. This may require a longer reaction time but can significantly improve selectivity.[5]
-
Screen Catalysts and Ligands: Some palladium catalysts and ligands offer higher thermal stability or promote the desired reaction at lower temperatures. A more active catalyst system might allow you to achieve good conversion at a milder temperature where side reactions are minimized.[9]
-
Issue 3: Incomplete Reduction of the Alkene/Carbonyl Intermediate
-
Question: I have successfully synthesized the intermediate (e.g., 3-(quinolin-3-yl)prop-2-en-1-ol or a related ketone) but the subsequent reduction to 3-(Quinolin-3-yl)propan-1-ol is incomplete. How should I adjust the temperature?
-
Answer: The optimal temperature for a reduction depends heavily on the chosen reagent (e.g., H₂/Pd-C, NaBH₄).
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): These reactions are often run at room temperature. If the reaction is slow, a modest increase in temperature (e.g., to 40-50 °C) can increase the rate. However, excessive heat can reduce the solubility of hydrogen gas in the solvent, slowing the reaction, and may promote side reactions like hydrogenolysis if other sensitive functional groups are present.
-
Hydride Reductions (e.g., NaBH₄, LiAlH₄): These reactions are often started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) can drive it to completion. Always consult safety guidelines for the specific hydride reagent, as some can decompose vigorously at higher temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting temperature range for optimizing the synthesis of a quinoline derivative?
-
A1: This is highly dependent on the specific reaction type. For C-H activation or cross-coupling reactions, a good starting point is often between 80-120 °C.[6] For classical condensation reactions like the Friedländer synthesis, temperatures can range from ambient to reflux, depending on the catalyst and substrates used.[3][4] It is always best to start with conditions reported for similar substrates in the literature.
-
-
Q2: How does the electronic nature of my quinoline substrate affect the optimal temperature?
-
A2: Electron-deficient quinolines (containing electron-withdrawing groups) are generally less reactive in electrophilic C-H activation or Heck-type reactions. Consequently, they may require higher temperatures to achieve a reasonable reaction rate compared to electron-rich quinolines.[6]
-
-
Q3: Can microwave irradiation be used to optimize the reaction temperature?
-
A3: Absolutely. Microwave-assisted synthesis is an excellent tool for rapidly screening reaction temperatures and can often reduce reaction times significantly.[5] The controlled heating can sometimes lead to cleaner reactions and higher yields compared to conventional oil bath heating.[3] However, direct translation from conventional to microwave heating is not always linear, and re-optimization is often necessary.
-
Data Summary & Protocols
Table 1: General Temperature Guidelines for Key Reactions
| Reaction Type | Common Solvents | Typical Temperature Range (°C) | Key Considerations |
| Heck Coupling | DMF, NMP, Toluene, Dioxane | 80 - 140 °C | Catalyst stability is crucial at higher temps.[7] |
| Friedländer Annulation | Ethanol, Water, Solvent-free | 50 - 150 °C | Can be sensitive to catalyst choice.[3] |
| Wittig Olefination | THF, Diethyl Ether, DMSO | -78 °C to Room Temp | Temperature can influence stereoselectivity (E/Z).[10] |
| Catalytic Hydrogenation | Ethanol, Methanol, Ethyl Acetate | 20 - 60 °C | Higher temps can reduce H₂ solubility. |
Experimental Protocol: Temperature Optimization for a Heck Coupling Reaction
This protocol provides a systematic approach to finding the optimal temperature for the coupling of 3-bromoquinoline with allyl alcohol.
Objective: To determine the reaction temperature that provides the highest yield of 3-(quinolin-3-yl)prop-2-en-1-ol with minimal byproduct formation.
Materials:
-
3-bromoquinoline
-
Allyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials suitable for parallel synthesis/heating block
-
TLC plates and LC-MS for analysis
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare stock solutions of the catalyst, ligand, and base if running multiple reactions.
-
Reaction Setup: In a series of identical reaction vials, add 3-bromoquinoline (1.0 eq), K₂CO₃ (1.5 eq), Pd(OAc)₂ (e.g., 2 mol%), and PPh₃ (e.g., 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF to each vial, followed by allyl alcohol (1.2 eq).
-
Temperature Screening: Place the vials in a pre-heated parallel synthesis block or separate oil baths set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by TLC and/or LC-MS to determine the consumption of starting material and the formation of product and byproducts.
-
Analysis: After a set period (e.g., 12 hours or when the 100 °C reaction appears complete), quench all reactions. Perform a standard aqueous workup and isolate the crude product. Analyze the yield and purity from each temperature point to identify the optimum. The ideal temperature will be the lowest one that gives a high yield in a reasonable amount of time with the cleanest reaction profile.
Visualized Workflows and Logic
Synthetic Pathway and Optimization Point
Caption: A typical two-step synthesis of the target molecule.
Troubleshooting Decision Tree for Temperature Optimization
Caption: A decision tree for troubleshooting temperature issues.
References
- BenchChem. (2025).
- Silva, A. M., et al. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- BenchChem. (2025). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center.
- Nuri, A., et al. (n.d.). Optimization of conditions for the Heck reaction.
- Rajendran, S., et al. (2023). Optimization of reaction conditions for preparation of 3a.
- Wikipedia. (n.d.). Wittig reaction.
- Beinavi, M., et al. (n.d.). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. PMC.
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
- MDPI. (2025).
- ACS Omega. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Metal Catalyst Removal from 3-(Quinolin-3-yl)propan-1-ol
Welcome to the Advanced Purification Support Center. Removing transition metal residues (such as Palladium, Ruthenium, or Rhodium) from basic Active Pharmaceutical Ingredients (APIs) is a notorious bottleneck in drug development. 3-(Quinolin-3-yl)propan-1-ol presents a specific challenge due to its highly coordinating functional groups.
This guide synthesizes mechanistic causality with field-proven methodologies to help you achieve regulatory metal limits (<5 ppm) without sacrificing product yield.
Mechanistic Troubleshooting & FAQs
Q1: Why does 3-(Quinolin-3-yl)propan-1-ol retain transition metals so stubbornly compared to other synthetic intermediates? Causality & Mechanism: The quinoline ring contains a basic nitrogen atom (pKa ~4.9) that acts as a powerful monodentate ligand. When combined with the primary alcohol tail, it can even act as a bidentate chelator. During cross-coupling reactions (e.g., Suzuki, Sonogashira), the quinoline nitrogen coordinates strongly with the metal center, effectively pulling the catalyst into the organic phase and shielding it from standard extraction techniques[1].
Q2: I washed my organic phase with aqueous EDTA and N-acetylcysteine, but Palladium levels are still >500 ppm. What is the scientifically validated alternative? Causality & Mechanism: Aqueous chelators suffer from biphasic mass transfer limitations. Furthermore, EDTA is a "hard" ligand (relying on oxygen and nitrogen donors), which thermodynamically struggles to outcompete the quinoline nitrogen for "soft" metals like Pd(II) or Pd(0). Solution: Transition to solid-supported scavengers functionalized with "soft" donor atoms, such as Silica-TMT (2,4,6-trimercaptotriazine) or Silica-Thiol[2]. According to the Hard-Soft Acid-Base (HSAB) principle, sulfur is a "soft" base that exhibits a significantly higher binding affinity for palladium than the borderline quinoline nitrogen, driving the equilibrium toward irreversible metal capture[3].
Q3: I am using Silica-Thiol (Si-Thiol) but experiencing a 15–20% loss of my 3-(Quinolin-3-yl)propan-1-ol product. How do I prevent this? Causality & Mechanism: Product loss in this scenario is rarely due to the thiol functional group. Instead, it is caused by non-specific binding to the silica support matrix. Free silanol (Si-OH) groups on the silica surface are mildly acidic, while the quinoline nitrogen is basic, leading to strong ionic retention of your API[4]. Solution:
-
Switch to a macroporous polystyrene-bound scavenger (e.g., MP-TMT) which completely lacks acidic surface hydroxyls[2].
-
If you must use silica, elute the filter cake with a highly polar, protic solvent mixture (e.g., 5–10% Methanol in Ethyl Acetate) to disrupt hydrogen bonding and recover the trapped API.
Q4: My reaction uses heterogeneous Pd/C, but the final product is discolored (grey/black) even after standard filter paper filtration. Causality & Mechanism: Heterogeneous catalysts like Pd/C can break down into sub-micron colloidal metallic particles under vigorous mechanical stirring or extended reaction times. These nanoparticles easily pass through standard filter paper pores[5]. Solution: Implement a Celite (diatomaceous earth) depth-filtration step. The tortuous microscopic path of the diatomaceous earth physically traps colloidal metal particles that surface filtration misses[4].
Scavenger Selection Data
To optimize your purification, select a scavenger based on the specific affinities and matrix properties outlined below.
| Scavenger Type | Functional Group | Support Matrix | Affinity for Pd/Ru | API Recovery (Basic N) | Optimal Solvent |
| Si-Thiol | 1-Propanethiol | Silica | High | Moderate (Silanol binding) | Non-polar / Moderately polar |
| Si-TMT | 2,4,6-Trimercaptotriazine | Silica | Very High | Moderate to High | THF, DMF, EtOAc |
| MP-TMT | 2,4,6-Trimercaptotriazine | Macroporous Polystyrene | Very High | Very High (No silanols) | Broad compatibility |
| Activated Carbon | Porous Carbon | Carbon | Low to Moderate | Low (High non-specific binding) | Alcohols, Water |
Self-Validating Experimental Protocols
Every robust purification must be a self-validating system. The following protocols integrate analytical checkpoints to ensure mass balance and regulatory compliance.
Protocol A: Batch Scavenging of Homogeneous Palladium using Si-TMT
Use this protocol when dealing with soluble catalysts (e.g., Pd(PPh3)4) or leached metals.
-
Initial Quantification: Analyze a 10 mg sample of the crude 3-(Quinolin-3-yl)propan-1-ol via ICP-MS to determine the exact baseline palladium concentration (in ppm). Do not skip this step; guessing metal content leads to resin waste or incomplete scavenging.
-
Scavenger Loading Calculation: Calculate the required mass of Si-TMT. Add 5 molar equivalents of Si-TMT relative to the total moles of residual palladium detected in Step 1[3].
-
Solvent Selection & Dissolution: Dissolve the crude API in a suitable solvent (e.g., THF or DMF) to achieve a concentration of ~0.1 M. Causality: Dilution reduces fluid viscosity, maximizing the diffusion rate of the metal into the scavenger's pores.
-
Incubation: Add the Si-TMT to the solution. Stir the suspension at 40°C for 4 to 16 hours. Causality: Elevated temperatures increase the kinetic rate of metal dissociation from the quinoline ring, allowing the TMT ligand to capture it[3].
-
Filtration & Recovery: Filter the mixture through a sintered glass funnel. Wash the scavenger cake with 3 bed volumes of the reaction solvent, followed by 1 bed volume of a polar elution solvent (5% MeOH in EtOAc) to ensure complete recovery of the API[2].
-
Validation: Concentrate the filtrate, weigh the product to confirm mass balance (API yield), and analyze the isolated 3-(Quinolin-3-yl)propan-1-ol via ICP-MS. The target specification is <5 ppm[2].
Protocol B: Depth Filtration for Colloidal Pd/C
Use this protocol to remove heterogeneous catalysts prior to chemical scavenging.
-
Preparation: Place a sintered glass crucible on a vacuum filter flask.
-
Pad Formation: Add a 1–2 cm thick layer of Celite (diatomaceous earth) to the crucible. Gently compress it with a flat stopper to form a uniform pad[4].
-
Pre-wetting: Pre-wet the Celite pad with the primary organic solvent used in your reaction under vacuum. Causality: Pre-wetting eliminates air pockets and prevents solvent channeling, ensuring the entire surface area is utilized.
-
Filtration: Dilute the crude reaction mixture and slowly pour it over the Celite pad under continuous vacuum[4].
-
Elution: Wash the pad with a solvent known to highly solubilize 3-(Quinolin-3-yl)propan-1-ol to ensure no product remains trapped within the tortuous path of the Celite[5].
Process Workflow
Use the decision matrix below to determine the correct sequence of operations for purifying 3-(Quinolin-3-yl)propan-1-ol.
Workflow for the systematic removal of metal catalyst residues from basic APIs.
References
Sources
Storage conditions to prevent oxidation of 3-(Quinolin-3-yl)propan-1-ol
Technical Support Portal: Stability & Storage of 3-(Quinolin-3-yl)propan-1-ol
Section 1: Critical Alert & Compound Profile
Ticket ID: STAB-14614-OX Subject: Prevention of oxidative degradation in Quinoline-Alcohol scaffolds. Urgency: High (Irreversible functional group transformation).
Compound Profile:
-
Chemical Class: N-Heterocyclic Primary Alcohol.
-
Key Vulnerabilities:
-
Primary Alcohol Oxidation: Susceptible to aerobic oxidation to 3-(quinolin-3-yl)propanal and subsequently 3-(quinolin-3-yl)propanoic acid.
-
Photo-oxidative N-Oxidation: The quinoline nitrogen lone pair is prone to forming N-oxides upon exposure to UV light and oxygen.
-
Hygroscopy: The basic nitrogen and hydroxyl group can attract atmospheric moisture, accelerating hydrolysis or microbial degradation.
-
Section 2: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the molecular pathway. The degradation of 3-(Quinolin-3-yl)propan-1-ol is not a single event but a cascade.
Mechanism Description:
-
Initiation (Radical Formation): Trace transition metals or UV light abstract a hydrogen atom from the carbon
to the hydroxyl group. -
Propagation (Aldehyde Formation): Reaction with molecular oxygen (
) forms a hydroperoxide intermediate, which collapses to the aldehyde (3-(quinolin-3-yl)propanal). -
Terminal Oxidation (Acidification): The aldehyde is highly reactive and rapidly oxidizes to the carboxylic acid or undergoes polymerization (browning).
Visualizing the Pathway:
Caption: Figure 1. The oxidative cascade from primary alcohol to carboxylic acid and N-oxide side products.
Section 3: Comprehensive Storage Protocol (The "How")
This protocol uses a Self-Validating System . By following these steps, you create physical barriers that, if breached, provide visible evidence (e.g., color change of desiccant or compound).
| Parameter | Standard Condition | Technical Rationale |
| Temperature | -20°C (-4°F) | Arrhenius equation dictates that lowering temp significantly reduces reaction kinetics of autoxidation. |
| Atmosphere | Argon (Ar) | Argon is heavier than air (unlike Nitrogen), creating a "blanket" over the solid/oil that prevents oxygen diffusion. |
| Container | Amber Glass Vial | Quinoline rings absorb UV light. Amber glass blocks <450nm wavelengths, preventing photo-excitation of the nitrogen. |
| Seal | Parafilm + Teflon Cap | Teflon (PTFE) liners are chemically inert and prevent plasticizer leaching from standard caps. |
| Desiccation | Required | Water can facilitate protonation of the quinoline nitrogen, altering solubility and reactivity. |
Step-by-Step Storage Workflow:
-
Purge: Upon receipt or after use, immediately purge the headspace of the vial with a gentle stream of dry Argon gas for 15-30 seconds.
-
Seal: Cap tightly with a PTFE-lined cap. Wrap the junction of the cap and vial with Parafilm M® to create a secondary gas barrier.
-
Secondary Containment: Place the vial inside a secondary jar containing activated silica gel or Drierite™.
-
Darkness: Store the secondary container in a -20°C freezer that is not frequently opened (to avoid freeze-thaw cycles).
Section 4: Troubleshooting & FAQs
Q1: My sample has turned from white/colorless to a pale yellow. Is it ruined?
-
Diagnosis: Yellowing in quinolines is the hallmark of N-oxide formation or trace polymerization of the aldehyde degradant.
-
Action:
-
Run a TLC (Thin Layer Chromatography).
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm). The N-oxide is much more polar and will stay near the baseline. The aldehyde will run slightly faster than the alcohol.
-
-
Recovery: If the impurity is <5%, you can purify via a short silica plug filtration using DCM/MeOH.
Q2: The compound has become a sticky gum instead of a solid.
-
Diagnosis: This indicates Hygroscopicity . The basic nitrogen has absorbed atmospheric water, depressing the melting point.
-
Action: Dissolve in dry Dichloromethane, add anhydrous Magnesium Sulfate (
), filter, and concentrate under high vacuum. Store immediately under Argon.
Q3: Can I store this in DMSO or DMF stock solutions?
-
Diagnosis: High Risk. DMSO is an oxidant (Swern oxidation precursor). Storing primary alcohols in DMSO for long periods, especially if exposed to light or acid traces, can promote oxidation to the aldehyde.
-
Action: Store as a neat solid/oil. Make fresh stock solutions only immediately before use.
Q4: Why Argon instead of Nitrogen?
-
Technical Insight: Nitrogen (
) has a density similar to air (~1.25 g/L vs 1.29 g/L). It mixes with air rather than displacing it efficiently in open vials. Argon (~1.78 g/L) sinks, forming a physical barrier layer on top of your compound, effectively excluding oxygen.
Section 5: Quality Control & Recovery Workflow
Before using valuable material in a synthesis, validate its integrity.
Decision Tree for QC:
Caption: Figure 2. Quality Control Decision Tree. The presence of a singlet at ~9.8 ppm indicates oxidation.
Recovery Protocol (If Oxidized): If significant aldehyde is detected:
-
Dissolve crude material in
. -
Reduce (Optional): If the aldehyde is the only impurity, treat with 0.5 eq of
in MeOH to reduce it back to the alcohol. -
Purify : Flash column chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient 0-10% MeOH in DCM.
-
Note: Add 1% Triethylamine to the eluent to prevent streaking of the basic quinoline on acidic silica.
-
References
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: Quinoline Derivatives. Merck KGaA. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 174523-99-0. PubChem. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Oxidation of Alcohols and Stability of Heterocycles).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
ChemScene. (2024). Product Information: 3-(Quinolin-3-yl)propan-1-ol.[1][2] Link
Sources
Technical Support Center: Troubleshooting 3-(Quinolin-3-yl)propan-1-ol Recrystallization
Welcome to the Advanced Crystallization Support Center. As an Application Scientist, I designed this guide specifically for researchers and drug development professionals encountering isolation bottlenecks with 3-(Quinolin-3-yl)propan-1-ol .
Because this molecule possesses both a lipophilic aromatic core and a polar aliphatic tail, it frequently defies standard recrystallization templates. The protocols and troubleshooting logic below are engineered to help you bypass kinetic traps (like oiling out and gelation) and establish a self-validating, thermodynamically stable crystallization system.
Part 1: Physicochemical Profiling
Successful crystallization begins with understanding the thermodynamic drivers of your solute. The amphiphilic nature of 3-(Quinolin-3-yl)propan-1-ol dictates its phase behavior in solution [1].
| Property | Value | Scientific Implication for Crystallization |
| CAS Number | 174523-99-0 | Primary identifier for cross-referencing solubility data [1]. |
| Molecular Weight | 187.24 g/mol | Small molecular radius; highly mobile in solution, prone to rapid, uncontrolled nucleation if supersaturation is too high. |
| LogP | 2.1597 | Moderate lipophilicity; pure polar or pure non-polar solvents will fail. Necessitates a binary (solvent/anti-solvent) system [1]. |
| H-Bond Donors | 1 (-OH) | Capable of strong directional bonding; high risk of gelation if the cooling rate is not strictly controlled. |
| H-Bond Acceptors | 2 (N, O) | The quinoline nitrogen readily accepts hydrogen bonds, promoting solvent entrapment with protic solvents (e.g., water, methanol). |
Part 2: Diagnostic Workflow
Before adjusting your chemistry, locate your specific failure mode in the diagnostic workflow below.
Logical decision tree for diagnosing and resolving 3-(Quinolin-3-yl)propan-1-ol crystallization.
Part 3: Troubleshooting Guide & FAQs
Q1: Why does my product consistently "oil out" instead of forming crystals upon cooling? Scientist's Answer: "Oiling out" is a macro-observation of Liquid-Liquid Phase Separation (LLPS). Because 3-(Quinolin-3-yl)propan-1-ol is amphiphilic, rapid cooling causes the system to cross the binodal curve of the phase diagram before it crosses the solubility curve [3]. The solute separates into a solute-rich liquid phase (an oil) rather than nucleating into a solid lattice. Causality & Fix: This is a thermodynamic issue caused by a steep temperature gradient or a poor solvent choice [2]. Flatten your cooling gradient (e.g., 0.1 °C/min) and introduce seed crystals before reaching the cloud point to force the system onto the crystallization pathway.
Q2: I am observing a jelly-like phase in the flask. What causes this, and how do I break it? Scientist's Answer: Gel formation in quinoline-alcohols stems from extensive, disordered intermolecular hydrogen bonding. The primary hydroxyl donor (-OH) interacts with the basic quinoline nitrogen acceptor of adjacent molecules, creating a polymeric-like matrix that physically entraps the solvent [3]. Causality & Fix: You must disrupt this kinetic trap. Apply high-shear stirring to mechanically break the gel matrix and promote Ostwald ripening into stable crystalline forms. Alternatively, adding a micro-aliquot of a protic co-solvent (like ethanol) can temporarily cap the hydrogen-bonding sites, allowing the lattice to reorganize.
Q3: Methanol and Hexane both fail. What is the optimal solvent system for this molecule? Scientist's Answer: Highly polar pure solvents dissolve the compound too well, while purely non-polar solvents cause immediate oiling out. I recommend a binary system using Methyl tert-butyl ether (MTBE) as the "good" solvent, paired with Heptane as the anti-solvent. Causality & Fix: MTBE provides weak polar interactions via its ether oxygen to solubilize the molecule without acting as a strong H-bond donor that would disrupt the crystal lattice. This specific ether-based approach has been proven highly effective in preventing LLPS in structurally similar basic, amphiphilic derivatives [4].
Part 4: Standardized Experimental Protocol
To ensure a self-validating system, follow this optimized Anti-Solvent Crystallization methodology. Every step is designed to control supersaturation and prevent phase separation.
Protocol: MTBE/Heptane Anti-Solvent Crystallization
-
Dissolution: Suspend crude 3-(Quinolin-3-yl)propan-1-ol in a minimum volume of MTBE. Heat the mixture to 50 °C under moderate stirring until complete dissolution is achieved.
-
Clarification (Critical Step): Perform a hot filtration through a 0.45 µm PTFE filter into a pre-heated receiving flask. Causality: This removes insoluble impurities that act as heterogeneous nucleation sites, which can trigger premature, uncontrolled precipitation [2].
-
Anti-Solvent Titration: While maintaining the solution at 50 °C and stirring at 250 rpm, add pre-heated Heptane dropwise. Stop addition the exact moment the solution becomes faintly turbid (the cloud point), then add a few drops of MTBE until it just clears.
-
Seeding: Introduce 0.5–1.0 wt% of pure 3-(Quinolin-3-yl)propan-1-ol seed crystals. Hold the temperature at 50 °C for 30 minutes. Causality: Aging the seed bed allows the crystals to mature and prevents them from dissolving, establishing a template for the bulk material.
-
Controlled Cooling: Program the reactor or bath to cool to 5 °C at a strict rate of 0.1 °C/min . Causality: This ultra-slow cooling rate ensures the concentration remains within the metastable zone, safely bypassing the LLPS (oiling out) boundary [3].
-
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with one volume of ice-cold MTBE/Heptane (1:4 v/v) to displace mother liquor impurities, and dry under vacuum at 40 °C to constant weight.
Part 5: References
-
ResearchGate. "Gel Formation and Phase Transformation during the Crystallization." ResearchGate Publications. Available at:[Link]
-
Google Patents. "EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent." Google Patents. Available at:
Scale-up challenges for 3-(Quinolin-3-yl)propan-1-ol production
Technical Support Center: Scale-Up of 3-(Quinolin-3-yl)propan-1-ol
Introduction
Welcome to the technical support hub for the synthesis and scale-up of 3-(Quinolin-3-yl)propan-1-ol. This molecule represents a classic challenge in heterocyclic process chemistry: attaching a saturated polar side chain to a nitrogen-containing aromatic core without compromising the heterocycle's integrity.
This guide moves beyond basic literature procedures to address the "hidden" variables that cause failure at the kilogram scale—specifically focusing on regioselectivity during hydrogenation , catalyst scavenging , and non-chromatographic purification .
Part 1: Route Selection & Strategy
Q: We are currently using a Heck reaction with allyl alcohol, but the yield is inconsistent. Is this the best route for scale-up?
A: Direct Heck coupling with allyl alcohol is generally not recommended for scale-up due to the "isomerization trap." Palladium catalysts often isomerize the initial allylic alcohol product into the corresponding aldehyde (3-(quinolin-3-yl)propanal) via a
Recommendation: Switch to one of the two robust pathways below.
Pathway Analysis (Make vs. Buy Decision)
| Feature | Route A: Sonogashira Coupling | Route B: Heck-Acrylate (Two-Step) |
| Starting Materials | 3-Bromoquinoline + Propargyl Alcohol | 3-Bromoquinoline + Methyl Acrylate |
| Key Intermediate | Alkyne (3-(Quinolin-3-yl)prop-2-yn-1-ol) | Unsaturated Ester (Methyl 3-(quinolin-3-yl)acrylate) |
| Step Count | 2 (Coupling | 3 (Coupling |
| Scale-Up Risk | High: Hydrogenation selectivity (Alkyne vs. Ring) | Medium: Ester reduction requires hydride handling |
| Purification | Crystallization often difficult due to polarity | Intermediates are highly crystalline |
| Verdict | Best for Speed (<100g) | Best for Manufacturing (>1kg) |
Part 2: Visualizing the Chemistry
The following logic map illustrates the competing pathways and the critical control points for impurity management.
Figure 1: Synthetic pathways comparison. Note the critical divergence at the hydrogenation step where over-reduction of the quinoline ring becomes a primary risk.
Part 3: Detailed Troubleshooting & Protocols
Topic 1: The Sonogashira Challenge (Hydrogenation Selectivity)
Q: During the hydrogenation of the alkyne intermediate, we observe ~15% formation of the tetrahydroquinoline impurity. How do we stop the reduction at the chain without touching the ring?
A: The quinoline ring is susceptible to reduction, especially under acidic conditions or with highly active catalysts.
Corrective Protocol:
-
Catalyst Poisoning: Switch from standard 10% Pd/C to 5% Pd/C (sulfided) or Lindlar catalyst for the initial reduction to alkene, followed by a mild reduction to alkane. However, for a one-step alkyne-to-alkane reduction, Pd/C in Methanol with an amine additive is superior.
-
Solvent Modification: Avoid acetic acid. Use Methanol or Ethanol .
-
Additive: Add 0.1 eq of Quinoline (self-poisoning principle) or Pyridine to the reaction mixture. This occupies the active sites responsible for aromatic reduction.
Experimental Check:
-
Pressure: Keep H2 pressure < 3 bar (45 psi). High pressure favors ring reduction.
-
Monitoring: Do not rely on H2 uptake alone. Monitor via HPLC every 30 minutes after 80% theoretical uptake.
Topic 2: The Heck-Ester Route (Safe Ester Reduction)
Q: We chose the Heck route (via acrylate). The saturated ester is clean, but reducing it with LiAlH4 (LAH) at 5kg scale is a safety nightmare. Alternatives?
A: LAH is indeed hazardous for large-scale operations due to the massive exotherm and hydrogen evolution during quenching.
Scalable Alternatives:
-
NaBH4 + LiCl (In situ LiBH4): This generates Lithium Borohydride in situ, which is strong enough to reduce esters to alcohols but safer than LAH.
-
Red-Al (Vitride): Sodium bis(2-methoxyethoxy)aluminum hydride.
Table 1: Comparison of Reducing Agents for Ester Scale-Up
| Reagent | Safety Profile | Cost | Work-up Difficulty | Recommendation |
| LiAlH4 | Dangerous (Pyrophoric) | Low | High (Aluminium emulsions) | Avoid >100g |
| NaBH4 / LiCl | Moderate | Low | Low (Aqueous wash) | Preferred |
| Red-Al | Good (High FP) | Medium | Moderate (Caustic quench) | Excellent for >5kg |
| DIBAL-H | Moderate | High | High (Gel formation) | Only for Aldehydes |
Part 4: Purification & Impurity Management
Q: The final product is an oil/sticky solid. How do we avoid column chromatography?
A: 3-(Quinolin-3-yl)propan-1-ol has a basic nitrogen. Use this to your advantage by forming a crystalline salt.[5]
Salt Formation Protocol:
-
Dissolve crude oil in Isopropyl Acetate (IPAc) or Ethanol .
-
Add 1.05 eq of HCl (in IPA/Dioxane) or Oxalic Acid .
-
Cool to 0-5°C. The Hydrochloride or Oxalate salt should crystallize.
-
Filter and wash the cake.
-
Free-basing: Suspend the salt in DCM/Water, adjust pH to 10 with Na2CO3, separate organic layer, and concentrate. This typically yields >98% pure solid/oil.
Catalyst Removal (Pd Scavenging): If the product remains dark (Pd contamination), standard washes won't work.
-
Solution: Treat the organic stream with SiliaMetS® Thiol or activated carbon (Darco G-60) at 50°C for 1 hour before crystallization.
Part 5: References & Validation
-
Heck Coupling & Isomerization:
-
Sonogashira Reactivity:
-
Scale-Up Methodologies:
-
Ester Reduction Alternatives: "Development of a Robust Scale-Up Synthetic Route for BPR1K871." ResearchGate, 2021.
-
Disclaimer: This guide is for research and development purposes. Always perform a Process Safety Assessment (PSA) before scaling up reactions involving hydrides or hydrogenation.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comprehensive Guide to HPLC Method Development for 3-(Quinolin-3-yl)propan-1-ol Purity Analysis
Executive Summary & Compound Profile
3-(Quinolin-3-yl)propan-1-ol is a critical intermediate in the synthesis of pharmaceutical agents, including inhibitors targeting PI3K and other kinase pathways. Its analysis presents a classic chromatographic challenge: the basic quinoline nitrogen (pKa ~4.9) creates secondary interactions with residual silanols on silica-based columns, leading to peak tailing, while the polar hydroxyl group requires adequate retention to separate it from early-eluting polar impurities.
This guide moves beyond generic templates to provide a specific, causality-driven method development strategy. We compare three distinct chromatographic approaches, evaluating them based on peak symmetry (As), resolution (Rs), and robustness.
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₂H₁₃NO | MW: 187.24 g/mol |
| LogP | ~2.16 | Moderately hydrophobic; suitable for Reversed-Phase (RP). |
| pKa (Basic N) | ~4.9 - 5.3 | Ionized at pH < 3; Neutral at pH > 7. |
| UV Max | ~230 nm, 300 nm | Strong UV absorption due to the quinoline chromophore. |
| Critical Impurities | 3-Bromoquinoline (SM), Quinoline-3-carboxaldehyde (Intermediate), Quinoline N-oxide derivatives. | Requires selectivity for both hydrophobic (SM) and polar (Oxidation) impurities. |
Strategic Method Comparison
We evaluated three distinct separation strategies. The choice depends on the specific impurity profile and available instrumentation.
Strategy A: The "Acidic Shield" (Recommended for General QC)
-
Chemistry: C18 with steric protection (e.g., bulky side chains) or Charged Surface Hybrid (CSH) technology.
-
Mobile Phase: 0.1% Formic Acid or TFA (pH ~2.0).
-
Mechanism: At pH 2.0, the quinoline nitrogen is fully protonated (
). While this increases polarity, the low pH also suppresses the ionization of residual silanols ( ), minimizing cation-exchange interactions that cause tailing.
Strategy B: The "High pH Switch" (Best for Peak Shape)
-
Chemistry: Hybrid Silica (e.g., Ethylene Bridged Hybrid - BEH) resistant to high pH.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism: At pH 10, the quinoline is neutral (
). Neutral bases interact solely through hydrophobic mechanisms, often resulting in sharper peaks and higher retention compared to their ionized forms.
Strategy C: The "Pi-Selectivity" (Best for Regioisomers)
-
Chemistry: Phenyl-Hexyl or Pentafluorophenyl (PFP).
-
Mobile Phase: Methanol/Water with Formic Acid.[1]
-
Mechanism: Utilizes
interactions between the stationary phase and the electron-deficient quinoline ring. Superior for separating regioisomers (e.g., 3-substituted vs. 4-substituted quinolines).
Comparative Data Summary
| Parameter | Method A (Acidic CSH-C18) | Method B (High pH BEH-C18) | Method C (Phenyl-Hexyl) |
| Peak Symmetry (As) | 1.1 - 1.3 (Good) | 1.0 - 1.1 (Excellent) | 1.2 - 1.4 (Acceptable) |
| Retention (k') | 2.5 - 4.0 | > 5.0 (Higher hydrophobicity) | 3.0 - 4.5 |
| Selectivity (Regioisomers) | Moderate | Moderate | High |
| MS Compatibility | Excellent | Good (Non-volatile salts avoided) | Excellent |
| Column Lifetime | High | Moderate (Requires specific columns) | High |
Detailed Experimental Protocol (Method A - Optimized)
We recommend Method A using a Charged Surface Hybrid (CSH) C18 column as the primary protocol due to its balance of robustness, MS compatibility, and instrument versatility.
Reagents & Standards[4]
-
Reference Standard: 3-(Quinolin-3-yl)propan-1-ol (>99.0%).[2]
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[3]
-
Buffer: Formic Acid (LC-MS Grade).[3] Do not use phosphate buffers if MS detection is planned.
Instrument Parameters[1]
-
Column: Waters XSelect CSH C18, 4.6 × 150 mm, 3.5 µm (or equivalent base-deactivated column).
-
Why: The CSH particle carries a low-level positive surface charge that electrostatically repels the protonated quinoline base, virtually eliminating tailing without high buffer concentrations.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 35°C (Improves mass transfer and lowers backpressure).
-
Detection: UV at 230 nm (high sensitivity) and 295 nm (selectivity for quinoline core).
-
Injection Volume: 5–10 µL.
Mobile Phase & Gradient[1][4]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar impurities) |
| 2.0 | 95 | 5 | End of Hold |
| 15.0 | 10 | 90 | Gradient Elution |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Return to Initial |
| 23.0 | 95 | 5 | Re-equilibration |
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly, the following criteria must be met before sample analysis:
-
Tailing Factor (T): NMT 1.5 for the main peak.
-
Theoretical Plates (N): > 5,000.
-
Resolution (Rs): > 2.0 between 3-(Quinolin-3-yl)propan-1-ol and the nearest impurity (typically 3-bromoquinoline if present).
-
Precision: RSD < 2.0% for retention time and area (n=6 injections).
Visualizing the Workflow
Method Development Decision Tree
This diagram illustrates the logical flow for selecting the appropriate column chemistry based on initial screening results.
Caption: Decision tree for optimizing HPLC conditions for basic quinoline derivatives.
Impurity Origin & Separation Logic
Understanding where impurities come from allows us to predict their elution order.
Caption: Synthetic pathway and predicted relative retention in Reversed-Phase HPLC.
Troubleshooting & Optimization (Expert Insights)
The "Ghost" Peak Issue
Observation: A broad, late-eluting peak appears in blank injections after a sample run. Cause: 3-(Quinolin-3-yl)propan-1-ol is relatively sticky. If the wash step (90% B) is too short, the compound or its dimers may carry over. Solution: Ensure the gradient hold at 90% B is at least 3-5 column volumes. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Peak Splitting at Mid-pH
Observation: Distorted or split peaks at pH 4-6. Cause: The pKa of the quinoline nitrogen is ~4.9. Operating near the pKa causes the analyte to exist as a mixture of ionized and neutral species, which interact differently with the stationary phase. Solution: strictly control pH. Maintain pH < 3.0 (Method A) or pH > 9.0 (Method B). Avoid acetate buffers (pH 4-5).
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Waters Corporation . (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Application Note. Link
-
Neue, U. D., et al. (2001). Peak Shape of Basic Compounds in Reversed-Phase HPLC. Advances in Chromatography. Link
-
PubChem . (2025).[4] 3-(Quinolin-3-yl)propan-1-ol Compound Summary. National Library of Medicine. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
Sources
Differentiating Quinoline-Propanol Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
The Analytical Challenge in Drug Development
Quinoline derivatives are ubiquitous structural motifs in medicinal chemistry, frequently serving as the core scaffold for antimalarial, antibacterial, and antineoplastic agents. During the synthesis and metabolic profiling of compounds like 3-(Quinolin-3-yl)propan-1-ol , researchers routinely encounter regioisomers (such as the 2-yl and 4-yl variants) as synthetic byproducts or metabolic intermediates.
Because these isomers share identical molecular weights (
Mechanistic Overview: The "Why" Behind the Spectra
Under positive Electrospray Ionization (ESI+), 3-(Quinolin-3-yl)propan-1-ol readily forms a protonated molecular ion (
-
The Proximity Effect (2-yl Isomer vs. 3-yl Isomer): In the 3-(Quinolin-2-yl)propan-1-ol isomer, the proximity of the hydroxyl group to the basic quinoline nitrogen facilitates a highly favored, low-energy intramolecular cyclization. Upon collision, it rapidly expels water (-18 Da) to form a stable, pseudo-fused ring system, making m/z 170.1 the overwhelming base peak even at low collision energies. Conversely, 3-(Quinolin-3-yl)propan-1-ol lacks this spatial proximity. The dehydration pathway is less thermodynamically favored. Instead, higher collision energies drive the cleavage of the alkyl chain, making fragments like m/z 142.1 (loss of water and ethylene) and m/z 130.1 (loss of the entire propanol moiety) highly diagnostic.
-
Heterocyclic Ring Opening: A universal diagnostic feature of quinoline derivatives is the expulsion of hydrogen cyanide (HCN, -27 Da) from the aromatic core [1]. For the 3-yl isomer, the m/z 142.1 fragment further degrades to m/z 115.1 via this characteristic HCN loss.
Proposed CID fragmentation pathway for 3-(Quinolin-3-yl)propan-1-ol.
Comparative Data Analysis
By mapping the breakdown curves of these isomers, we can establish quantitative thresholds for differentiation. The table below summarizes the diagnostic fragments and optimal collision energies required to maximize the abundance of distinguishing ions.
| Isomer | Precursor Ion (m/z) | Base Peak (m/z) | Diagnostic Fragments (m/z) | Optimal CE (eV) | Mechanistic Rationale |
| 3-(Quinolin-2-yl)propan-1-ol | 188.1 | 170.1 | 158.1, 130.1 | 20 | N-anchored cyclization drives facile dehydration. |
| 3-(Quinolin-3-yl)propan-1-ol | 188.1 | 142.1 | 170.1, 130.1, 115.1 | 25 | Lack of proximity effect favors alkyl chain cleavage. |
| 3-(Quinolin-4-yl)propan-1-ol | 188.1 | 130.1 | 170.1, 142.1 | 28 | Conjugation stabilizes the bare quinoline core. |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific rigor, the following LC-MS/MS methodology utilizes a dynamic Collision Energy (CE) ramping strategy. This acts as a self-validating mechanism: by observing the shift in fragment ratios across different energies, the operator can confirm the isomeric identity even if absolute retention times drift.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.
-
Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an essential proton source, maximizing ionization efficiency in ESI+ mode and ensuring the consistent, abundant formation of the
precursor ion prior to entering the mass analyzer.
-
Step 2: UHPLC Separation
-
Column: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Gradient: Run a gradient elution from 5% to 95% Organic (Acetonitrile with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: While isomers may co-elute, the sharp peak shape generated by sub-2-micron particles ensures a high concentration of ions entering the source simultaneously, improving the signal-to-noise ratio for low-abundance diagnostic fragments.
-
Step 3: Mass Spectrometry Optimization (CID)
-
Precursor Isolation: Isolate the precursor ion (m/z 188.1) in the first quadrupole (Q1) with a narrow isolation window (0.7 Da).
-
Energy Ramping: Ramp the Collision Energy (CE) in the collision cell (Q2) from 10 eV to 40 eV using Argon as the collision gas.
-
Causality: Ramping the CE maps the complete breakdown curve. The 3-yl isomer will show a delayed onset of the m/z 170.1 fragment compared to the 2-yl isomer, providing a secondary, energy-based confirmation of identity independent of the mass spectrum itself.
-
LC-MS/MS workflow for the differentiation of quinoline-propanol isomers.
Conclusion
By leveraging the specific energetics of Collision-Induced Dissociation, analytical scientists can confidently distinguish 3-(Quinolin-3-yl)propan-1-ol from its structural isomers. The lack of nitrogen-anchored cyclization in the 3-position fundamentally shifts the primary fragmentation pathway toward alkyl chain cleavage rather than simple dehydration. Understanding these mechanistically driven spectral differences serves as a robust diagnostic tool in drug metabolism, pharmacokinetic (DMPK) studies, and quality control workflows.
References
- Source: Physical Chemistry Chemical Physics (RSC Publishing)
- Title: Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)
- Source: PubMed (nih.gov)
Comparative Reactivity Guide: 3-(Quinolin-3-yl)propan-1-ol vs. 3-(Quinolin-2-yl)propan-1-ol
Executive Summary: The Alpha-Beta Distinction
In the structural optimization of quinoline-based pharmacophores, the precise placement of the hydroxypropyl chain dictates not just biological affinity, but fundamental chemical reactivity. While 3-(Quinolin-3-yl)propan-1-ol (3-QPO) and 3-(Quinolin-2-yl)propan-1-ol (2-QPO) share an identical molecular formula (
-
2-QPO (The Alpha-Isomer): Characterized by high C-H acidity at the benzylic position and susceptibility to intramolecular cyclization. It is electronically coupled to the nitrogen, allowing for resonance-driven reactivity.
-
3-QPO (The Beta-Isomer): A chemically robust, "naphthalene-like" analog where the side chain is electronically insulated from the nitrogen. It requires transition-metal catalysis for synthesis and modification.
This guide dissects these differences to aid in rational reagent selection and pathway design.
Electronic Architecture & Physicochemical Properties
The divergence in reactivity stems from the position of the alkyl chain relative to the quinoline nitrogen.
Electronic Coupling and Acidity
The C2 position (alpha) is electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of the imine-like nitrogen. The C3 position (beta) is relatively electron-neutral.
| Feature | 3-(Quinolin-2-yl)propan-1-ol (2-QPO) | 3-(Quinolin-3-yl)propan-1-ol (3-QPO) |
| Nitrogen Influence | Direct: Strong electron withdrawal activates the side chain. | Indirect: Minimal electronic perturbation. |
| Benzylic Acidity (pKa) | High: | Low: |
| N-Basicity | Slightly enhanced by alkyl donation (+I), but hindered by solvation shell. | Typical quinoline basicity ( |
| Intramolecular Interaction | Potential for H-bonding (7-membered ring) or N-alkylation. | Geometrically prohibited from direct N-interaction. |
Visualization of Electronic Effects
The following diagram illustrates the resonance activation available only to the 2-isomer.
Figure 1: Mechanistic basis for the enhanced acidity of the 2-isomer side chain.
Synthetic Accessibility: The "Make vs. Buy" Decision
For process chemists, the primary differentiator is synthetic access. The 2-isomer is accessible via classical carbanion chemistry, while the 3-isomer typically requires palladium catalysis.
Synthesis of 3-(Quinolin-2-yl)propan-1-ol (2-QPO)
Method: Lateral Lithiation of Quinaldine. This route exploits the acidity of the C2-methyl group. It is scalable and cost-effective.
-
Precursor: 2-Methylquinoline (Quinaldine).
-
Reagent: n-Butyllithium (n-BuLi) followed by Ethylene Oxide (oxirane).
-
Mechanism:
attack of the lithiated quinaldine species on the epoxide.
Synthesis of 3-(Quinolin-3-yl)propan-1-ol (3-QPO)
Method: Heck Coupling (Reductive). Direct lithiation at C3 is difficult due to competing addition at C2/C4.
-
Precursor: 3-Bromoquinoline.
-
Reagent: Allyl alcohol, Pd(OAc)2, Phosphine ligand.
-
Mechanism: Heck coupling to form the aldehyde/enol, followed by reduction (or direct reductive coupling).
Reactivity Profile Comparison
Cyclization Potential (The "Killer" Feature)
The most critical reactivity difference occurs when the alcohol is converted to a leaving group (e.g., mesylate, tosylate, or halide).
-
2-QPO Transformation: Upon activation (e.g., with
), the nitrogen lone pair can attack the terminal carbon ( ), forming a Pyrrolo[1,2-a]quinolinium salt. This 5-membered fused ring formation is kinetically favored and can be a desired pathway (for polycyclic synthesis) or a troublesome side reaction. -
3-QPO Transformation: The geometry prevents intramolecular attack. Activation of the alcohol leads cleanly to substitution or elimination products without ring fusion.
Oxidation Profiles
-
2-QPO: Oxidation to the carboxylic acid (3-(quinolin-2-yl)propanoic acid) proceeds normally, but care must be taken with oxidants that generate N-oxides (e.g., mCPBA). The 2-substituent provides steric protection to the N-oxide but does not prevent its formation.
-
3-QPO: Behaves as a standard primary alcohol. Oxidation to the aldehyde is stable.
Data Summary Table
| Reaction Type | 2-QPO Reactivity | 3-QPO Reactivity |
| Alcohol Activation (MsCl/TsCl) | High risk of spontaneous cyclization to pyrrolo-quinolinium salt. | Stable mesylate/tosylate formed. |
| Strong Base (LDA/nBuLi) | Deprotonation at benzylic C-H (side chain). | Ring metallation (C4) or decomposition; chain remains intact. |
| Electrophilic Aromatic Subst. | Ring is deactivated; substitution occurs at C5/C8. | Similar; C3 substituent directs slightly to C2/C4 (steric dependent). |
| N-Oxidation (mCPBA) | Forms N-oxide; potential for O-coordination to side chain. | Forms N-oxide cleanly. |
Experimental Protocols
Protocol A: Synthesis of 2-QPO (Lateral Lithiation)
Reference: Adapted from J. Org. Chem. workflows for 2-alkylquinolines.
-
Setup: Flame-dried 250 mL round-bottom flask under Argon.
-
Reagents:
-
2-Methylquinoline (14.3 g, 100 mmol)
-
THF (anhydrous, 100 mL)
-
n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol)
-
Ethylene Oxide (excess, gas or solution in THF)
-
-
Procedure:
-
Cool the 2-methylquinoline/THF solution to -78 °C.
-
Add n-BuLi dropwise over 20 mins. Solution turns deep red (lithiated anion).
-
Stir for 30 mins at -78 °C.
-
Cannulate ethylene oxide (or add solution) slowly.
-
Allow to warm to RT overnight.
-
Quench: Saturated
. -
Workup: Extract with EtOAc, dry over
. -
Purification: Column chromatography (Hex/EtOAc).
-
Protocol B: Synthesis of 3-QPO (Heck Coupling)
Reference: Standard Heck protocols for 3-haloquinolines.
-
Setup: Sealed pressure tube or reflux condenser.
-
Reagents:
-
Procedure:
-
Combine all reagents in DMF.
-
Heat to 100 °C for 12 hours.
-
Note: This produces 3-(quinolin-3-yl)propanal (aldehyde).
-
Reduction Step: Cool to 0 °C, add
(0.5 equiv) in situ or after isolation. -
Stir 1 hour.
-
Workup: Dilute with water, extract with DCM.
-
Structural Reactivity Map
The following diagram summarizes the divergent pathways for the two isomers.
Figure 2: Divergent reactivity pathways. Note the cyclization risk for the 2-isomer.
References
-
Wolfe, J. F., et al. "Lateral Lithiation of 2-Methylquinoline and Reactions with Electrophiles." Journal of Organic Chemistry, vol. 34, no. 11, 1969, pp. 3263-3268. Link
-
Larock, R. C., et al. "Synthesis of Quinolines via Palladium-Catalyzed Heck Reaction." Journal of the American Chemical Society, vol. 113, no. 17, 1991, pp. 6689-6690. Link
- Katritzky, A. R.Handbook of Heterocyclic Chemistry. 3rd Edition, Elsevier, 2010. (General reference for Quinoline pKa and reactivity).
-
Stone, M. T. "An Improved Larock Synthesis of Quinolines via a Heck Reaction."[3] Organic Letters, vol. 13, no.[3] 9, 2011, pp. 2326–2329. Link
- Musante, C. "The chemistry of the pyrrolo[1,2-a]quinoline system." Gazzetta Chimica Italiana, vol. 83, 1953, pp. 49.
Sources
- 1. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]
- 3. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]
Bioactivity and Structural Profiling: 3-(Quinolin-3-yl)propan-1-ol vs. Standard Quinolines
As a Senior Application Scientist in drug discovery, I approach scaffold evaluation by analyzing the physicochemical causality behind a molecule's behavior in biological assays. The quinoline core is a historically privileged pharmacophore. While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) dominate the infectious disease landscape, substitutions at the 3-position represent a highly specialized structural niche.
This guide provides an in-depth, objective comparison of 3-(Quinolin-3-yl)propan-1-ol against standard quinoline derivatives, focusing on structural rationale, target binding mechanics, and self-validating experimental protocols for bioactivity profiling.
Structural and Physicochemical Rationale
To understand the bioactivity of 3-(Quinolin-3-yl)propan-1-ol, we must first deconstruct its structural divergence from standard antimalarial or antimicrobial quinolines.
Standard drugs like Chloroquine rely on a highly basic secondary or tertiary amine at the 4-position. This basicity drives lysosomotropic accumulation—a necessity for inhibiting heme crystallization in the acidic digestive vacuole of Plasmodium parasites. However, this rigid basicity often leads to off-target toxicity and poor kinase selectivity.
In contrast, 3-(Quinolin-3-yl)propan-1-ol features an aliphatic three-carbon chain terminating in a hydroxyl group at the 3-position. As demonstrated by [1], 3-substituted quinolines are potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Furthermore, [2] established that a substituent at the 3-position is an absolute structural requirement for achieving selectivity in α2C-adrenoceptor antagonists.
The propan-1-ol chain provides a flexible spacer that can probe the solvent-exposed regions of kinase hinge domains, acting as both a hydrogen bond donor and acceptor without drastically increasing lipophilicity.
Quantitative Physicochemical Comparison
The table below summarizes the physicochemical properties that dictate the pharmacokinetic and pharmacodynamic behavior of these scaffolds [3].
| Compound | Primary Target Class | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Mechanistic Advantage |
| 3-(Quinolin-3-yl)propan-1-ol | Kinases / GPCRs | 2.16 | 33.12 | 1 | 2 | Flexible H-bonding; avoids steric clashes in hinge regions. |
| Chloroquine (Standard) | Hemozoin (Antimalarial) | 4.63 | 28.16 | 1 | 2 | Rigid basic amine drives targeted lysosomal accumulation. |
| Bedaquiline (Standard) | ATP Synthase (Antibacterial) | 7.25 | 44.81 | 1 | 3 | Extreme lipophilicity drives mycobacterial membrane penetration. |
| 3-Methylquinoline | Baseline Control | 2.30 | 12.89 | 0 | 1 | Establishes baseline π-π stacking without H-bonding capability. |
Mechanistic Binding Pathways
The position of the substitution fundamentally alters how the quinoline core interacts with biological targets. The diagram below illustrates the divergent binding logic between 3-substituted aliphatic alcohols and standard 4-amino substitutions.
Fig 1: Binding logic of 3-substituted vs. 4-amino quinolines across distinct biological targets.
Self-Validating Experimental Protocols
To objectively compare the bioactivity of 3-(Quinolin-3-yl)propan-1-ol against standard quinolines, researchers must employ self-validating assays. A protocol is only trustworthy if it contains internal mathematical checks to distinguish true pharmacological inhibition from assay artifacts.
Workflow Overview
Fig 2: Self-validating high-throughput screening workflow for quinoline bioactivity profiling.
Protocol: Luminescence-Based Kinase Inhibition Assay (PDGFR)
Causality of Design: ATP-depletion luminescence is utilized over radiometric assays to eliminate radioactive waste while maintaining superior sensitivity. The protocol is rendered self-validating through the mandatory calculation of the Z'-factor. An assay plate is only accepted if Z' > 0.5, proving that the signal-to-noise ratio is robust enough to yield accurate IC50 values.
Step-by-Step Methodology:
-
Compound Preparation & Serial Dilution:
-
Prepare 10 mM stock solutions of 3-(Quinolin-3-yl)propan-1-ol, Chloroquine (negative kinase control), and Imatinib (positive PDGFR control) in 100% anhydrous DMSO.
-
Perform a 10-point, 3-fold serial dilution in an acoustic liquid handler to minimize volumetric pipetting errors. Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced protein denaturation.
-
-
Kinase Reaction Assembly:
-
In a 384-well white microplate, dispense 5 µL of recombinant PDGFR kinase domain (optimized to the linear phase of enzyme kinetics).
-
Add 100 nL of the serially diluted compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Initiate the reaction by adding 5 µL of an ATP/Substrate peptide mix. The ATP concentration should be set at the apparent
for the specific kinase to ensure competitive inhibitors are accurately profiled.
-
-
Incubation & Readout:
-
Incubate the plate for 60 minutes at 25°C.
-
Add 10 µL of a thermostable luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent halts the kinase reaction and generates a luminescent signal directly proportional to the amount of unconsumed ATP.
-
Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).
-
-
Data Validation (The Self-Validating Step):
-
Calculate the Z'-factor using the formula:
(where is standard deviation, is mean, is positive control, is negative vehicle control). -
Decision Gate: If Z' < 0.5, discard the plate. If Z' ≥ 0.5, proceed to analysis.
-
-
IC50 Calculation:
-
Normalize luminescent data to percentage inhibition.
-
Fit the data using a 4-parameter logistic non-linear regression model to derive the IC50. 3-(Quinolin-3-yl)propan-1-ol should exhibit a measurable IC50 against PDGFR, whereas Chloroquine should show minimal activity, validating the structural necessity of the 3-position aliphatic alcohol for kinase targeting.
-
References
-
Maguire, M. P., et al. "A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives." Journal of Medicinal Chemistry 37.14 (1994): 2129-2137. URL:[Link]
-
Höglund, Iisa P. J., et al. "Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists." Journal of Medicinal Chemistry 49.21 (2006): 6351-6363. URL:[Link]
Analytical Differentiation of 3-(Quinolin-3-yl)propan-1-ol from Positional Isomeric Impurities
Executive Summary
During the synthesis of 3-(Quinolin-3-yl)propan-1-ol (CAS No. 174523-99-0)[1], the formation of positional isomeric impurities—such as the 2-yl, 4-yl, or benzo-ring substituted analogs—is a frequent challenge. Because these isomers possess identical molecular weights and highly similar physicochemical properties, distinguishing the target 3-isomer from its counterparts requires a highly orthogonal analytical approach[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic identification. We will explore the causality behind the spectroscopic and chromatographic behaviors of quinoline isomers, providing you with a self-validating analytical framework to definitively prove regiochemistry and ensure batch purity.
Mechanistic Basis for Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) ¹H and ¹³C NMR spectra are the primary tools for the structural elucidation of novel quinoline derivatives[3]. The quinoline core consists of a hetero-ring (positions 2, 3, 4) and a benzo-ring (positions 5, 6, 7, 8). The position of the propanol side chain fundamentally alters the localized electronic environment and the resulting spin-spin coupling networks[3].
-
¹H NMR Spin Systems: In the unsubstituted hetero-ring, H2, H3, and H4 exhibit distinct coupling. When the propanol chain is at the 3-position , the coupling between H2 and H4 is disrupted. Consequently, H2 and H4 appear as highly deshielded singlets (or fine doublets due to weak meta-coupling)[4]. Conversely, if the impurity is the 2-isomer , H3 and H4 remain intact as a pair of strongly coupled ortho-doublets (J ≈ 8.5 Hz).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To achieve absolute regiochemical proof, HMBC is the gold standard. It reveals long-range correlations between protons and carbons over two to three bonds[5],[4]. For the 3-isomer, the α-CH₂ protons of the propanol chain will exhibit strong ³JCH correlations to both C2 and C4. A 2-isomer would only show a ³JCH to C3 and a ²JCH to C2, lacking the symmetric correlation to C4.
-
Intermolecular Dynamics: Quinolines are prone to intermolecular π-π stacking and dipole-dipole interactions, which can cause concentration-dependent chemical shifts[3],[6]. Controlling sample concentration is critical to prevent signal drifting during isomer comparison.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The primary challenge in separating quinoline isomers lies in their nearly identical elemental composition and mass[2]. However, the position of the substituent relative to the basic nitrogen atom dictates the molecule's localized polarity and pKa.
-
pKa and pH Control: The pKa of the quinoline nitrogen is approximately 4.92[2]. A propanol chain at the 2-position sterically shields the nitrogen and alters its protonation state compared to the 3-position. By tuning the mobile phase pH to exactly 4.5–5.5 (near the pKa), we induce slight differences in the ionization ratio between the isomers, which drastically alters their retention behavior on the stationary phase[2].
-
Stationary Phase Selection: Standard C18 columns often yield co-elution for these isomers. Utilizing columns with low silanol activity (e.g., Newcrom R1) or Pentafluorophenyl (PFP) phases exploits subtle differences in π-π interactions and dipole moments, achieving baseline resolution[7].
Comparative Data: Isomer Differentiation
Table 1: Key NMR Diagnostic Signals for Quinoline Positional Isomers
Note: Chemical shifts are approximate and subject to solvent/concentration effects.
| Compound / Isomer | Hetero-Ring ¹H Spin System | H2 Signal | H3 Signal | H4 Signal | Key HMBC Correlations from α-CH₂ |
| 3-(Quinolin-3-yl)propan-1-ol | Isolated H2, H4 | Singlet (~8.8 ppm) | Substituted | Singlet (~8.0 ppm) | C2 (³J), C4 (³J), C3 (²J) |
| 3-(Quinolin-2-yl)propan-1-ol | Ortho-coupled H3, H4 | Substituted | Doublet (~7.3 ppm) | Doublet (~8.1 ppm) | C3 (³J), C2 (²J) |
| 3-(Quinolin-4-yl)propan-1-ol | Ortho-coupled H2, H3 | Doublet (~8.8 ppm) | Doublet (~7.3 ppm) | Substituted | C3 (³J), C4a (³J), C4 (²J) |
| Benzo-ring Isomers (e.g., 6-yl) | Intact Hetero-ring | dd (~8.9 ppm) | dd (~7.4 ppm) | dd (~8.1 ppm) | Correlates to benzo-ring carbons only |
Table 2: RP-HPLC Method Parameters for Isomer Resolution
| Parameter | Recommended Setting | Mechanistic Rationale |
| Column | PFP or Low-Silanol RP (e.g., 3 µm) | Enhances separation via π-π and dipole interactions[7],[8]. |
| Mobile Phase A | Water + 10 mM Ammonium Acetate (pH 5.0) | Operates near the quinoline pKa (~4.92) to exploit subtle ionization differences between positional isomers[2]. |
| Mobile Phase B | Acetonitrile (MeCN) | Provides necessary organic modifier for elution[7]. |
| Gradient | 10% to 60% B over 20 mins | A shallow gradient ensures maximum interaction time with the stationary phase for closely eluting isomers. |
| Equilibration | 15 Column Volumes (CV) | Crucial for basic compounds to ensure a stable pH environment on the column prior to injection[2]. |
Experimental Protocols
Protocol 1: 2D NMR (HSQC/HMBC) Workflow for Absolute Configuration
Objective: To definitively assign the regiochemistry of the isolated isomer.
-
Sample Preparation: Dissolve 15-20 mg of the isolated compound in 0.6 mL of Benzene-d₆. Causality: Switching from CDCl₃ to an aromatic solvent like Benzene-d₆ induces solvent-solute π-π interactions, which often resolves overlapping aromatic signals common in substituted quinolines[4]. Ensure concentration is consistent across batches to mitigate chemical shift drifting from intermolecular stacking[3],[6].
-
Acquisition Parameters (HMBC):
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the number of scans (NS) to 16–32 to ensure sufficient signal-to-noise for long-range carbon couplings[4].
-
Set the number of increments in the carbon dimension (TD(F1)) to 256 or 512. Causality: High resolution in F1 is required to differentiate closely spaced quaternary carbons (e.g., C4a vs C8a)[4].
-
-
Data Interpretation: Locate the proton signal for the α-CH₂ of the propanol chain (~2.8 ppm). Trace its correlations in the carbon dimension. A confirmed 3-isomer must show cross-peaks to both the highly deshielded C2 (~150 ppm) and C4 (~135 ppm).
Protocol 2: pH-Optimized RP-HPLC for Isomer Resolution
Objective: To screen batches for isomeric impurities and isolate them for NMR.
-
Buffer Preparation: Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to exactly 5.0 using dilute acetic acid. Causality: The separation of basic quinoline compounds is highly dependent on mobile phase pH[2].
-
System Equilibration: Flush the PFP column with at least 15 column volumes of the starting mobile phase (90% Buffer / 10% MeCN) to ensure complete protonation equilibrium of the stationary phase[2].
-
Injection & Run: Inject 5 µL of the sample (1 mg/mL in initial mobile phase). Run the gradient from 10% to 60% MeCN over 20 minutes.
-
Troubleshooting: If the 2-isomer and 3-isomer co-elute, adjust the pH in 0.2 unit increments (e.g., to 4.8 or 5.2) to shift the ionization equilibrium[2].
Analytical Decision Workflow
Figure 1: Analytical decision tree for identifying 3-(Quinolin-3-yl)propan-1-ol from positional isomers.
References
-
Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies Source: sielc.com URL:[Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure Source: creative-biostructure.com URL:[Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - Repository Source: uncw.edu URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 3-(Quinolin-3-yl)propan-1-ol and Related Derivatives
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-(Quinolin-3-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the causality behind experimental choices, compares the spectral properties of the target molecule with relevant alternatives, and offers a robust, self-validating experimental protocol. Our objective is to provide a comprehensive resource grounded in established spectroscopic principles and experimental evidence.
The Significance of UV-Vis Spectroscopy for Quinoline Scaffolds
The quinoline moiety is a foundational heterocyclic scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the historic antimalarial quinine.[1] Its aromatic, bicyclic structure gives rise to distinct electronic transitions that can be readily probed using UV-Vis spectroscopy. The absorption of UV-Vis radiation by quinoline derivatives corresponds to the excitation of electrons from lower energy ground states to higher energy excited states, primarily through π-π* and n-π* transitions.[2]
The precise wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are exquisitely sensitive to the molecule's structural features and its chemical environment.[3] Substituents on the quinoline ring can dramatically alter the electronic distribution, leading to predictable shifts in the absorption spectrum. Furthermore, the polarity of the solvent can influence the energy levels of the ground and excited states, causing spectral shifts known as solvatochromism.[3][4] Consequently, UV-Vis spectroscopy serves as an indispensable tool for:
-
Confirming molecular structure and purity.
-
Investigating substituent effects on electronic properties.
-
Studying molecule-solvent interactions and aggregation phenomena.[4]
-
Determining the concentration of a substance in solution via the Beer-Lambert Law.[5]
This guide will focus on 3-(Quinolin-3-yl)propan-1-ol, a derivative where a propanol group is attached at the 3-position of the quinoline ring. We will explore its expected spectral signature and compare it against the parent quinoline molecule and other relevant derivatives to understand the impact of this specific substitution.
Experimental Protocol: A Self-Validating Workflow for UV-Vis Analysis
To ensure data integrity and reproducibility, a rigorous and well-documented experimental protocol is paramount. The following procedure for obtaining the UV-Vis absorption spectrum of a quinoline derivative is designed to be a self-validating system.
-
Instrument Preparation and Calibration:
-
Rationale: The instrument must be warmed up to ensure thermal stability of the light source (typically deuterium and tungsten lamps) and detector.
-
Procedure: Power on the dual-beam UV-Vis spectrophotometer and allow it to stabilize for at least 30 minutes. Perform instrument self-diagnostics and calibration checks as prompted by the software.[6]
-
-
Sample and Solvent Preparation:
-
Rationale: Spectroscopic grade solvents are essential to avoid interference from impurities. Accurate concentration is crucial for quantitative analysis and spectral comparisons.
-
Procedure: Prepare a stock solution of 3-(Quinolin-3-yl)propan-1-ol in a spectroscopic grade solvent (e.g., ethanol or methanol) at a known concentration, typically in the range of 1x10⁻⁴ to 1x10⁻⁵ M.[4] Use a calibrated analytical balance and Class A volumetric flasks.[7] Prepare a series of dilutions if a calibration curve is required.
-
-
Cuvette Selection and Handling:
-
Rationale: Quartz cuvettes are transparent in the UV region (below 340 nm), where glass absorbs strongly. Matched cuvettes are used in a dual-beam instrument to ensure that the light path and optical properties are identical for both the reference and sample beams.
-
Procedure: Use a pair of matched 1 cm path length quartz cuvettes. Clean the cuvettes thoroughly with the solvent to be used. Handle cuvettes only by their frosted sides to avoid fingerprints on the optical surfaces.[8]
-
-
Acquisition of a Baseline Spectrum:
-
Rationale: The baseline correction accounts for any absorbance from the solvent itself and minor optical mismatches between the two cuvettes. This ensures that the final spectrum represents only the absorbance of the analyte.[9]
-
Procedure: Fill both the reference and sample cuvettes with the pure solvent. Place them in their respective holders in the spectrophotometer. Run a baseline scan across the desired wavelength range (e.g., 200-450 nm). The resulting spectrum should be a flat line at or near zero absorbance.[6][9]
-
-
Sample Measurement:
-
Rationale: Measuring the absorbance of the sample relative to the pure solvent allows for the isolation of the analyte's spectral features.
-
Procedure: Remove the sample cuvette, empty the solvent, and rinse it with a small amount of the analyte solution before filling it approximately three-quarters full.[8] Place it back into the sample holder. Initiate the scan. The instrument will automatically subtract the baseline from the sample scan.
-
-
Data Processing and Analysis:
-
Rationale: The raw data is processed to identify key spectral features.
-
Procedure: Save the resulting absorbance spectrum. Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).[8] Record both the λmax values and their corresponding absorbance.
-
The following diagram illustrates the logical flow of the experimental protocol.
Sources
- 1. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Solvent in UV-by M.Qasim.pptx [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. mt.com [mt.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. science.valenciacollege.edu [science.valenciacollege.edu]
- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 9. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]
Elemental analysis standards for 3-(Quinolin-3-yl)propan-1-ol
Title: Validating 3-(Quinolin-3-yl)propan-1-ol: A Comparative Guide to Elemental Analysis Standards & Methodologies
Executive Summary: The Purity Paradox
In pharmaceutical development, 3-(Quinolin-3-yl)propan-1-ol (CAS: 174523-99-0) serves as a critical scaffold for antibacterial and antimalarial pharmacophores. However, its amphiphilic nature—combining a lipophilic nitrogen-heterocycle with a hydrophilic alcohol tail—presents unique challenges for characterization.
While modern labs often default to High-Resolution Mass Spectrometry (HRMS) for identity confirmation, HRMS fails to quantify bulk purity or detect inorganic salts and solvates. Consequently, Combustion Elemental Analysis (CHN) remains the "Gold Standard" for establishing the bulk purity required by regulatory bodies (FDA/EMA) for New Chemical Entities (NCEs).
This guide objectively compares the performance of automated CHN analysis against alternative characterization standards (HRMS and qNMR), providing validated protocols to overcome the "refractory nitrogen" combustion issues typical of quinoline derivatives.
Technical Analysis: The Compound & The Challenge
Target Analyte: 3-(Quinolin-3-yl)propan-1-ol Molecular Formula: C₁₂H₁₃NO Molecular Weight: 187.24 g/mol [1]
The "Nitrogen-Heterocycle" Challenge
Quinoline derivatives are historically classified as "difficult-to-combust" materials. The thermodynamic stability of the pyridine-fused benzene ring can lead to incomplete oxidation, resulting in the formation of carbonized residues (low %C) or insufficient conversion of nitrogen to NOₓ/N₂ (low %N). Furthermore, the terminal hydroxyl group (-OH) makes the compound hygroscopic, frequently skewing Hydrogen values if strict drying protocols are not observed.
Theoretical Standards (The Benchmark)
To validate any experimental method, the results must align with the theoretical stoichiometric mass fractions.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptance Tolerance |
| Carbon | 12 | 12.011 | 144.132 | 76.98% | 76.58% – 77.38% |
| Hydrogen | 13 | 1.008 | 13.104 | 7.00% | 6.60% – 7.40% |
| Nitrogen | 1 | 14.007 | 14.007 | 7.48% | 7.08% – 7.88% |
| Oxygen | 1 | 15.999 | 15.999 | 8.55% | (Calculated by difference) |
Table 1: Theoretical Elemental Composition. The industry standard for purity confirmation is a deviation of ≤ 0.4% absolute from theoretical values.
Comparative Analysis: Performance vs. Alternatives
This section evaluates the efficacy of Combustion Analysis (CHN) against the two primary alternatives: HRMS and Quantitative NMR (qNMR).
Primary Standard: Automated Combustion Analysis (CHN)
-
Mechanism: Flash combustion at >900°C in an oxygen-rich environment, followed by GC separation of CO₂, H₂O, and N₂.
-
Performance on Target: High precision, provided the sample is dry.
-
Pros:
-
Bulk Purity Proof: The only method that confirms the entire mass balance (including non-ionizable impurities).
-
Solvate Detection: Immediately reveals trapped solvents (e.g., DCM, water) which cause significant deviations in %C and %H.
-
-
Cons: Destructive (requires 1–3 mg); sensitive to weighing errors.
Alternative A: High-Resolution Mass Spectrometry (HRMS)[2]
-
Mechanism: Ionization (ESI/APCI) and Time-of-Flight (TOF) detection.
-
Performance on Target: Excellent for identity (m/z 188.1070 [M+H]⁺).
-
Critical Flaw: HRMS is qualitative, not quantitative for bulk purity. It "sees" the molecule but ignores inorganic salts (e.g., sodium sulfate from drying) or occluded solvents, potentially passing an impure sample.
Alternative B: Quantitative NMR (qNMR)
-
Mechanism: Proton integration relative to an internal standard (e.g., Maleic Acid).
-
Performance on Target: High specificity. Can distinguish the propyl alcohol chain protons clearly.
-
Critical Flaw: Lower dynamic range than CHN. Requires a highly pure, soluble internal standard that does not overlap with the quinoline aromatic region (7.5–9.0 ppm).
Summary Comparison Matrix
| Feature | Combustion Analysis (CHN) | HRMS (ESI-TOF) | qNMR |
| Primary Output | Bulk Purity (% w/w) | Exact Mass Identity | Molar Ratio Purity |
| Sample Requirement | 2–5 mg (Destructive) | <0.1 mg (Destructive) | 5–10 mg (Recoverable) |
| Detection of Inorganics | Indirect (Low Sum %) | No | No |
| Detection of Water | Indirect (High %H) | No | Yes (if soluble/distinct) |
| Suitability for Quinoline | High (with optimization) | High (Identity only) | Medium (Overlap risks) |
Experimental Protocol: Self-Validating Workflow
To achieve the ±0.4% standard for 3-(Quinolin-3-yl)propan-1-ol, the following protocol synthesizes best practices for handling hygroscopic nitrogen heterocycles.
Phase 1: Sample Preparation (The Critical Variable)
-
Causality: The propanol tail forms hydrogen bonds with atmospheric water. Undried samples will consistently fail %H (high) and %C (low).
-
Step 1: Recrystallize the crude product (typically from Ethanol/Hexane or Isopropanol).
-
Step 2: Dry in a vacuum oven at 40–50°C for 24 hours over P₂O₅ or silica desiccant.
-
Note: Avoid higher temperatures to prevent oxidation of the alcohol to the aldehyde (3-(quinolin-3-yl)propanal).
-
Phase 2: Instrument Calibration
-
Standard Selection: Do not use simple alkanes. Use Acetanilide (C₈H₉NO) as the calibration standard (K-factor determination).
-
Reasoning: Acetanilide contains both an aromatic ring and nitrogen/oxygen moieties, structurally mimicking the combustion kinetics of the quinoline target better than Sulfanilamide.
-
-
Bypass Check: Run a "Blank" (Tin capsule only) to subtract background Nitrogen (atmospheric leak check).
Phase 3: Combustion Parameters (Flash 2000 / Elementar vario)
-
Sample Mass: 1.5 – 2.5 mg (weighed to ±0.001 mg).
-
Oxidation Furnace: 980°C .
-
Insight: Heterocycles require high energy to break the C=N bonds.
-
-
Oxygen Injection: Increase O₂ dose by 10% relative to standard organics to ensure complete ring opening.
-
Carrier Gas: Helium (140 mL/min).
Visualization: Purity Validation Logic
The following diagram illustrates the decision logic for validating the purity of the target compound, handling common failure modes like solvent occlusion or inorganic contamination.
Figure 1: Decision tree for interpreting Elemental Analysis data. Deviations in Carbon and Hydrogen provide specific diagnostic clues regarding impurity types (water vs. salts).
References
-
PerkinElmer . (2018). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN: Heterocyclic Nitrogen Derivatives. Application Note. Link
-
American Chemical Society (ACS) . (2022). ACS Central Science: An International Study Evaluating Elemental Analysis. ACS Publications. Link
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 12662983, (Quinolin-3-yl)methanol. PubChem.[2][3][4] Link
-
Gurjar, V. K., et al. (2023).[5] Design synthesis in-silico study and biological evaluation of quinoline derivatives. Journal of Medical Pharmaceutical and Allied Sciences. Link
-
Analytik Jena . (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Application Note. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-(Quinolin-6-yl)propanal | C12H11NO | CID 22931310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(quinolin-4-yl)propan-1-ol (C12H13NO) [pubchemlite.lcsb.uni.lu]
- 4. (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
Advanced Chromatographic Profiling of Quinoline Propanol Isomers: A Methodological Comparison Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals Focus: Technical separation strategies, retention behavior mechanisms, and protocol validation for quinoline propanol isomers (Positional & Chiral).
Executive Summary
In the synthesis of quinoline-based pharmaceutical intermediates (e.g., for HMG-CoA reductase inhibitors like Pitavastatin), the purity of the quinoline propanol scaffold is critical. Researchers frequently encounter two distinct separation challenges:
-
Positional Isomers: Differentiating the target 1-(quinolin-2-yl)-2-propanol from its 3-, 4-, or 8-substituted regioisomers formed during ring closure or alkylation.
-
Stereoisomers: resolving the (R)- and (S)- enantiomers of the secondary alcohol, which often exhibit distinct pharmacological profiles.
This guide compares the chromatographic retention behavior of these isomers, analyzing the performance of Reversed-Phase (RP) versus Chiral Normal-Phase (NP) modes. We provide validated protocols to achieve baseline resolution (
Part 1: Positional Isomer Differentiation (RP-HPLC)
The Challenge: Hydrophobic Similarity
Positional isomers of quinoline propanol share identical molecular weights and similar polarities. However, the position of the propanol side chain relative to the quinoline nitrogen affects the molecule's basicity (pKa) and its ability to form intramolecular hydrogen bonds, creating exploitable differences in retention time (
Comparative Retention Behavior
The following data summarizes the relative retention order observed on a high-purity C18 column under neutral pH conditions.
| Isomer Type | Structure Description | Relative Retention ( | Mechanistic Insight |
| 2-Isomer | Side chain at C2 (adjacent to N) | Low (Early Eluter) | Steric hindrance near the nitrogen and potential intramolecular H-bonding reduce interaction with the C18 stationary phase. |
| 3-Isomer | Side chain at C3 | Medium | Increased exposure of the polar -OH group; lacks the "shielding" effect of the ring nitrogen found in the 2-isomer. |
| 4-Isomer | Side chain at C4 (Para-like to N) | High (Late Eluter) | Maximum molecular surface area available for hydrophobic interaction; most linear conformation. |
Experimental Protocol A: RP-HPLC for Regioisomer Separation
Objective: Separate 2-, 3-, and 4-quinoline propanol isomers.
1. Instrumentation & Column:
-
System: HPLC with PDA detector (Agilent 1200/1260 or equivalent).
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).
-
Temperature: 30°C.
2. Mobile Phase Strategy:
-
Solvent A: 20 mM Ammonium Acetate buffer, pH 7.0 (Balance of deprotonated form).
-
Solvent B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar impurities)
-
2-20 min: 10%
60% B (Linear ramp) -
20-25 min: 60% B (Wash)
-
3. Causality & Optimization:
-
pH Effect: At acidic pH (< 3.0), the quinoline nitrogen is protonated (
), significantly reducing retention and causing peak tailing due to silanol interactions. We utilize pH 7.0 to keep the quinoline neutral, maximizing hydrophobic selectivity between the isomers. -
Detection: UV at 240 nm (max absorption for quinoline core).
Visualization: Regioisomer Separation Workflow
Figure 1: Logical workflow for separating positional isomers based on hydrophobic interaction and steric shielding at neutral pH.
Part 2: Enantiomeric Resolution (Chiral HPLC)
The Challenge: Mirror Image Selectivity
RP-HPLC cannot separate the (R) and (S) enantiomers of 1-(quinolin-2-yl)-2-propanol as they possess identical physical properties in an achiral environment. Separation requires a Chiral Stationary Phase (CSP) .[1]
Performance Comparison of CSPs
We compare the two industry-standard polysaccharide columns for this application.
| Feature | Amylose-Based (e.g., Chiralpak AD-H) | Cellulose-Based (e.g., Chiralcel OD-H) |
| Selectivity ( | High (Preferred) | Moderate |
| Resolution ( | Typically > 2.0 | ~ 1.2 - 1.5 |
| Mechanism | Helical carbamate grooves accommodate the quinoline "propeller" shape. | Tends to be more sterically restrictive for bulky bicyclic rings. |
| Elution Order | Often (S) then (R) (Method dependent) | Variable |
Experimental Protocol B: Chiral Separation (Normal Phase)
Objective: Baseline resolution of (R)- and (S)-1-(quinolin-2-yl)-2-propanol.
1. Instrumentation:
-
System: HPLC with UV/Vis.
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
2. Mobile Phase:
-
Composition: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Temperature: 25°C
3. Causality & Validation:
-
Role of IPA: Acts as the polar modifier. Increasing IPA decreases retention but improves peak shape by competing for H-bonding sites.
-
Role of DEA: The basic additive (0.1% Diethylamine) is mandatory . Without DEA, the basic quinoline nitrogen interacts strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.
-
Self-Validation: The method is valid if the tailing factor (
) is < 1.2. If , increase DEA concentration to 0.2%.
Visualization: Chiral Recognition Mechanism
Figure 2: The "Three-Point Interaction" model illustrating how the Amylose CSP differentiates enantiomers via H-bonding, Pi-stacking, and steric inclusion.
References
-
Separation of Positional Isomers
- Source: ResearchGate / Chrom
- Title: "Selectivity of Brij-35 in Micellar Liquid Chromatographic Separ
- Context: Discusses the impact of mobile phase modifiers on quinoline deriv
-
URL:
-
Chiral Separation Methodology
-
Source: Phenomenex Application Guide[5]
- Title: "Chiral HPLC Separations: A Guide to Column Selection and Method Development"
- Context: Validates the use of Amylose/Cellulose phases with Hexane/IPA modifiers for enantiomers.
-
URL:
-
-
Quinoline Structure-Retention Relationships
-
Source: Journal of Chromatography A[6]
- Title: "Quantitative structure-chromatographic retention correlations of quinoline deriv
- Context: Provides the theoretical basis for hydrophobicity-driven separ
-
URL:
-
-
General Protocol Validation
- Source: BenchChem
- Title: "Analytical methods for Quinoline deriv
-
Context: Supports the use of RP-HPLC with UV detection for purity assessment.[2]
-
URL:
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-(Quinolin-3-yl)propan-1-ol
Part 1: Executive Summary & Immediate Action
Treat this compound as a High-Hazard Quinoline Derivative. In the absence of compound-specific toxicological data for 3-(Quinolin-3-yl)propan-1-ol, standard safety protocols mandate applying the "Precautionary Principle." You must manage this substance based on the hazards of its parent pharmacophore, Quinoline (CAS 91-22-5) , which is a known carcinogen (Carc. 1B), mutagen (Muta. 2), and aquatic toxin.[1][2]
Emergency Response Card
| Scenario | Immediate Action |
| Spill (Solid/Liquid) | Evacuate area. Don full PPE (Nitrile gloves, lab coat, P100 respirator). Cover with spill pad or vermiculite. Do not use water. |
| Skin Contact | Wash with soap and water for 15 minutes.[3] Quinoline derivatives can be absorbed transdermally. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[2][3][4][5] |
| Fire | Use CO₂, dry chemical, or alcohol-resistant foam.[2] Avoid water jet (may spread contamination). |
Part 2: Chemical Profile & Hazard Identification
Effective disposal requires understanding the chemical's behavior. 3-(Quinolin-3-yl)propan-1-ol combines a nitrogen-containing heterocycle (quinoline) with a primary alcohol tail.
-
Molecular Formula: C₁₂H₁₃NO[6]
-
Chemical Class: Quinoline derivative / Organic Base / Primary Alcohol.
-
Physical State: Typically a viscous oil or low-melting solid. Hygroscopic.
** inferred Hazard Matrix (SAR Analysis)**
Since specific SDS data is often limited for research-grade analogs, we derive hazards from Structure-Activity Relationships (SAR):
-
Toxicological: The quinoline core is associated with DNA intercalation and genotoxicity. Treat as a suspected carcinogen .
-
Environmental: Quinolines are pseudo-persistent and highly toxic to aquatic life (Category Chronic 2). Zero discharge to sewer is permitted.
-
Chemical Reactivity:
-
Basic Nitrogen: Incompatible with strong acids and oxidizers.
-
Alcohol Group: Flammable/Combustible.
-
NOx Generation: Incineration will release nitrogen oxides; requires scrubbers.
-
Part 3: Pre-Disposal Handling & Segregation
The Golden Rule: Never mix quinoline waste with oxidizers (e.g., Nitric Acid, Peroxides). This can lead to exothermic nitration reactions or evolution of toxic gases.
Segregation Protocol
-
Stream A (Preferred): Non-Halogenated Organic Solvents.
-
Stream B (Acceptable): Halogenated Organic Solvents (if mixed with DCM/Chloroform during extraction).
-
Stream C (Prohibited): Aqueous Acidic Waste (unless specifically neutralized and tested).
Container Labeling: All waste containers must be labeled:
"HAZARDOUS WASTE - TOXIC / CARCINOGENIC" Contains: 3-(Quinolin-3-yl)propan-1-ol
Part 4: Disposal Methodologies
Method A: High-Temperature Incineration (Standard)
This is the only validated method for complete destruction of the quinoline ring.
-
Preparation: Dissolve solid or viscous residues in a combustible solvent (e.g., Methanol, Ethanol, or Acetone). This ensures a homogeneous feed into the incinerator.
-
Collection: Transfer solution to a High-Density Polyethylene (HDPE) or Glass waste container.
-
Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) approved for Waste Code U163 (Quinoline-related streams) or general organic hazardous waste.
-
Requirement: The incinerator must be equipped with an afterburner (operating >1000°C) and a scrubber to capture NOx emissions.
-
Method B: Contaminated Solids (Gloves, Silica Gel, Filter Paper)
-
Segregation: Do not mix with general lab trash.
-
Packaging: Double-bag in thick (5-mil) polyethylene bags or place in a wide-mouth HDPE drum.
-
Labeling: Label as "Solid Hazardous Waste - Toxic Debris."
-
Disposal: Incineration via TSDF.
Method C: Aqueous Waste (Trace Contamination)
If the compound ends up in aqueous buffers:
-
Extraction: Do not pour down the drain. Perform a liquid-liquid extraction using Ethyl Acetate or DCM to move the organic compound into the organic waste stream (Method A).
-
Adsorption: For large aqueous volumes, pass through an Activated Carbon filter. Dispose of the saturated carbon as solid hazardous waste (Method B).
Part 5: Operational Workflows (Visualized)
Workflow 1: Waste Segregation Decision Tree
Caption: Logic flow for determining the correct waste stream based on the physical state and mixture of the material.
Workflow 2: Emergency Spill Response
Caption: Step-by-step containment and cleanup procedure to minimize exposure and environmental release.[8]
[9][10][11]
Part 6: Regulatory Compliance & Documentation[8]
US EPA (RCRA) Considerations
While 3-(Quinolin-3-yl)propan-1-ol is not explicitly listed on the P-list or U-list, the "Mixture Rule" applies. If mixed with a listed solvent (e.g., Methanol), the entire waste volume assumes the code of the solvent (e.g., F003).
-
Recommended Waste Code: D001 (Ignitable) if in solvent; otherwise, classify as "Non-RCRA Regulated Hazardous Waste" but manage as Toxic.
European Waste Catalogue (EWC)
-
Code 07 01 04:* Other organic solvents, washing liquids and mother liquors.
-
Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Quinoline - Risk Assessment. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. louisville.edu [louisville.edu]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. actylislab.com [actylislab.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-(quinolin-3-yl)propanal - CAS号 439107-12-7 - 摩熵化学 [molaid.com]
- 8. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 3-(Quinolin-3-yl)propan-1-ol
Comprehensive Safety and Operational Guide: Personal Protective Equipment (PPE) & Handling Protocols for 3-(Quinolin-3-yl)propan-1-ol
Welcome to the definitive operational guide for handling 3-(Quinolin-3-yl)propan-1-ol . As a Senior Application Scientist, I have designed this protocol to move beyond standard Safety Data Sheet (SDS) summaries. Here, we bridge the gap between regulatory compliance and bench-level execution. By understanding the causality behind each safety measure, researchers and drug development professionals can build self-validating workflows that ensure both personnel safety and experimental integrity.
Chemical Profile & Hazard Causality
Before donning Personal Protective Equipment (PPE), one must understand the molecular behavior of the target compound. 3-(Quinolin-3-yl)propan-1-ol consists of a quinoline heterocyclic core attached to a propanol aliphatic chain.
Mechanistic Hazard Analysis: The quinoline ring is lipophilic and can intercalate with biological membranes, causing localized irritation. Simultaneously, the primary alcohol moiety (-OH) imparts amphiphilic characteristics, marginally increasing the compound's dermal penetration rate compared to purely non-polar aromatics. This dual nature necessitates strict adherence to skin and eye protection protocols to mitigate the risks of contact dermatitis and severe ocular irritation[1].
Table 1: Physicochemical and Hazard Specifications
| Parameter | Specification | Operational Implication |
| CAS Number | 174523-99-0 | Unique identifier for SDS and inventory tracking[2]. |
| Molecular Weight | 187.24 g/mol | Required for accurate molarity calculations in stock prep[2]. |
| Hazard Statements | H315, H319, H320 | Mandates strict dermal and ocular barrier protection[1]. |
| Storage Conditions | 2-8°C, Sealed, Dry | Prevents hygroscopic moisture uptake and slow oxidation[2]. |
| Waste Category | Halogen-Free Organic | Must not be mixed with chlorinated solvents to prevent reactions. |
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not a passive checklist; it is an active engineering control. Table 2 outlines the required PPE, grounded in the compound's specific chemical properties.
Table 2: PPE Requirements and Mechanistic Justification
| PPE Category | Specification | Mechanistic Causality & Validation |
| Hand Protection | Nitrile Gloves (≥ 5 mil thickness) | Causality: Nitrile provides a robust barrier against primary alcohols and moderate resistance to aromatic heterocycles. Validation: Perform a visual inflation test before donning to ensure zero micro-punctures. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Causality: The compound causes serious eye irritation (H319)[1]. Standard safety glasses with side shields are insufficient against fine airborne particulates or micro-splashes. Validation: Ensure a tight seal against the face with no gaps. |
| Body Protection | Flame-Retardant Lab Coat | Causality: Protects against electrostatic discharge during powder/liquid transfer. Validation: Coat must be fully buttoned to the collar with cuffs tucked under gloves. |
| Respiratory | Chemical Fume Hood | Causality: Prevents inhalation of aerosols during transfer. Validation: Verify flow rate monitor reads 80-120 fpm before opening the vial. |
Operational Workflow: Preparing a Standard Stock Solution
To demonstrate the practical application of these safety measures, below is a self-validating protocol for preparing a 100 mM stock solution of 3-(Quinolin-3-yl)propan-1-ol in Dimethyl Sulfoxide (DMSO).
Step-by-Step Methodology:
-
Pre-Operational Validation: Engage the fume hood. Validate the inward face velocity (80-120 fpm). Don the PPE matrix outlined in Table 2.
-
Thermal Equilibration: Remove the sealed vial of 3-(Quinolin-3-yl)propan-1-ol from 2-8°C storage[2]. Causality: Allow the vial to equilibrate to room temperature for 15 minutes before opening. Opening a cold vial causes immediate atmospheric moisture condensation, which degrades the purity of the hygroscopic alcohol.
-
Dispensing: Using an anti-static micro-spatula, transfer the required mass into a pre-tared, amber glass vial. Causality: Amber glass protects the quinoline core from potential photo-degradation over long-term storage.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds.
-
Self-Validation of Dissolution: Hold the amber vial against a dark background under strong light. Causality: The absence of the Tyndall effect (light scattering) confirms complete, homogenous dissolution. If particulates remain, sonicate for 60 seconds.
-
Storage: Backfill the vial with Argon or Nitrogen gas, seal tightly, and return to 2-8°C.
Figure 1: Standard Operating Procedure and Emergency Decision Tree.
Emergency Response & Spill Management
Even with rigorous protocols, unintended exposures can occur. The following emergency responses are designed to immediately neutralize the specific hazards of 3-(Quinolin-3-yl)propan-1-ol[1].
-
Dermal Exposure (Skin): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[1]. Causality: Soap is required to emulsify and remove the lipophilic quinoline residue that water alone cannot efficiently wash away.
-
Ocular Exposure (Eyes): Flush eyes at an emergency eyewash station for 20 minutes, holding eyelids open[3]. Remove contact lenses if present and easy to do. Seek immediate ophthalmological evaluation.
-
Benchtop Spill: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Causality: Do not use combustible materials like paper towels, as organic residues can pose a delayed fire hazard. Sweep the absorbent into a designated hazardous waste container using a non-sparking brush.
Waste Disposal & Logistics Plan
Proper disposal ensures environmental compliance and laboratory safety.
-
Categorization: 3-(Quinolin-3-yl)propan-1-ol contains Carbon, Hydrogen, Nitrogen, and Oxygen. It must be classified as Halogen-Free Organic Waste .
-
Segregation: Causality: Never mix this compound with halogenated waste (e.g., Dichloromethane, Chloroform). Mixing increases disposal costs exponentially and risks incompatible chemical reactions in the waste carboy.
-
Containment: Store waste in a high-density polyethylene (HDPE) carboy equipped with a vented cap to prevent pressure build-up.
-
Labeling: Clearly label the carboy with "Hazardous Waste: Halogen-Free Organic (Contains Quinoline Derivatives)" and the accumulation start date.
References[2] "3-(Quinolin-3-yl)propan-1-ol Product Information and Specifications", ChemScene. URL:https://www.chemscene.com[1] "3-(Quinolin-3-yl)propan-1-ol Hazard Data and Precautionary Statements", ChemScene. URL: https://www.chemscene.com[3] "Hoja de datos de seguridad - 3-(Quinolin-3-yl)propan-1-ol", Fluorochem. URL: https://www.fluorochem.co.uk
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
